1H-pyrazolo[4,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYRKOUWBAGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949931 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-51-5, 272-52-6 | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 1H-Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides has made it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This guide provides a comprehensive overview of the this compound core, including its physicochemical properties, synthesis, and its role in the development of novel therapeutics, particularly in oncology and immunology.
Core Structure and Physicochemical Properties
The this compound core consists of a pyrazole ring fused to a pyridine ring. This arrangement of nitrogen atoms imparts specific electronic and steric properties that are crucial for its biological activity. The presence of both hydrogen bond donors and acceptors allows for diverse interactions with biological macromolecules.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | |
| Molecular Weight | 119.12 g/mol | |
| Form | Solid | [1] |
| Boiling Point | 294.5 ± 13.0 °C (Predicted) | N/A |
| pKa | 10.94 ± 0.30 (Predicted) | N/A |
| LogP | 0.6 (Predicted) |
Synthesis of the this compound Core
Several synthetic routes to the this compound scaffold have been developed. One common and efficient method involves the cyclization of substituted 2-chloronicotinonitriles with hydrazines. Another versatile approach starts from readily available 2-chloro-3-nitropyridines.
Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridines
This protocol is adapted from a method described for the synthesis of pyrazolo[4,3-b]pyridines.[2]
Step 1: Nucleophilic Aromatic Substitution (SNA r)
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired hydrazine derivative (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the hydrazine.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Step 2: Reductive Cyclization
-
The resulting hydrazinyl-nitropyridine intermediate is dissolved in a suitable solvent like ethanol or acetic acid.
-
A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), is added portion-wise.
-
The mixture is heated to reflux and stirred for several hours until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.
-
After cooling, the reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound core.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer.
Inhibition of Cancer-Related Kinases
A significant area of research has focused on the development of this compound derivatives as potent kinase inhibitors.
Certain derivatives have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key proteins implicated in the proliferation of acute myeloid leukemia cells.[3]
| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| 23k | FLT3 | 11 | MV4-11 | [3] |
| CDK4 | 7 | [3] |
The inhibition of both FLT3 and CDK4 signaling pathways by these compounds leads to a synergistic anti-proliferative effect in AML cells.
Caption: Inhibition of FLT3 and CDK4 signaling pathways by this compound derivatives in AML.
Tropomyosin Receptor Kinase (TRK) Inhibition
The this compound scaffold has also been utilized to develop inhibitors of Tropomyosin Receptor Kinases (TRKs), which are oncogenic drivers in a variety of cancers.
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| C03 | TRKA | 56 | Km-12 | [4] |
Immunotherapy: Targeting the PD-1/PD-L1 Interaction
In the realm of cancer immunotherapy, small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are of great interest. Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as potent inhibitors of this critical immune checkpoint.[5]
| Compound | Target | IC₅₀ (nM) | EC₅₀ (µM) | Reference |
| D38 | PD-1/PD-L1 Interaction | 9.6 | 1.61 | [5] |
These small molecules function by binding to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with the PD-1 receptor on T-cells and restoring the anti-tumor immune response.
Caption: Mechanism of action of this compound derivatives as PD-1/PD-L1 interaction inhibitors.
Experimental Protocols for Key Biological Assays
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, PC3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., FLT3, CDK4, TRKA)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivative in kinase assay buffer.
-
In a 384-well plate, add the diluted compound or DMSO (for control wells).
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Conclusion
The this compound core has proven to be a versatile and valuable scaffold in the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of derivatives with potent and selective biological activities. The examples highlighted in this guide, from kinase inhibitors for cancer to immune checkpoint modulators, underscore the significant potential of this heterocyclic system in addressing unmet medical needs. Future research in this area is expected to further expand the therapeutic applications of this compound-based compounds.
References
- 1. This compound, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. clyte.tech [clyte.tech]
Synthesis of Novel 1H-Pyrazolo[4,3-b]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of modern synthetic strategies for novel analogs of this core, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways.
Core Synthetic Strategies
The construction of the this compound ring system can be achieved through several key synthetic disconnections. Recent advancements have focused on efficient, high-yield methodologies, including the Japp-Klingemann reaction and intramolecular cyclization strategies.
A prevalent and effective method involves the reaction of substituted 2-chloro-3-nitropyridines with β-ketoesters, followed by a modified Japp-Klingemann reaction. This approach allows for the one-pot synthesis of highly functionalized pyrazolo[4,3-b]pyridines.[1][2] Another key strategy involves the intramolecular cyclization of N-arylhydrazones derived from substituted pyridines.
Experimental Protocols
Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine
This protocol outlines the synthesis of a key intermediate, 7-bromo-1H-pyrazolo[4,3-b]pyridine, which can be further functionalized.
Procedure:
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml), add potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add isopentyl nitrite (0.806 ml, 6.02 mmol) to the reaction mixture.
-
Heat the reaction to 85°C for 4 hours.
-
After cooling to room temperature, partition the reaction mixture between ethyl acetate (75 mL) and water (75 mL).
-
Separate the organic layer, dry it over MgSO4, and concentrate under reduced pressure to obtain a brown oil.
-
Purify the crude product by silica column chromatography using a methanol:dichloromethane (3:97) eluent system.
-
Concentration of the product-containing fractions affords 7-bromo-1H-pyrazolo[4,3-b]pyridine as an amber solid.[3]
General Procedure for the Synthesis of Ethyl 1-aryl-6-substituted-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol describes a one-pot synthesis of various pyrazolo[4,3-b]pyridine derivatives from 2-chloro-3-nitropyridines.[1]
Procedure:
-
To a solution of the respective ethyl 2-(arylhydrazono)-3-oxobutanoate in ethanol, add a solution of the appropriate 2-chloro-3-nitropyridine and a base (e.g., DBU or pyrrolidine).
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-substituted-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Data Presentation
Table 1: Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine
| Starting Material | Reagents | Conditions | Product | Yield | Analytical Data |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | 1. Potassium acetate, Acetic anhydride 2. Isopentyl nitrite | Toluene, 85°C, 4h | 7-bromo-1H-pyrazolo[4,3-b]pyridine | 17.35% | ¹H NMR (400 MHz, DMSO-d₆) δ ppm 7.71 (1 H, d, J=4.80 Hz) 8.32 - 8.40 (1 H, m) 8.40 - 8.51 (1 H, m) 13.89 (1 H, br. s.). MS [M+H] found 197.9.[3] |
Table 2: Synthesis of Ethyl 1-aryl-6-substituted-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
| Compound ID | R | Ar | Yield | Melting Point (°C) | Analytical Data |
| 5a | NO₂ | 2-cyanophenyl | 85% | 222–224 | ¹H NMR (300 MHz, CDCl₃): δ 9.70 (d, 1H, J = 2.1 Hz), 8.68 (d, 1H, J = 2.1 Hz), 8.05–7.90 (m, 2H), 7.85–7.75 (m, 2H), 4.65 (q, 2H, J = 7.2 Hz), 1.53 (t, 3H, J = 7.2 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 160.1, 143.7, 143.2, 142.3, 139.2, 139.1, 134.7, 134.6, 132.6, 130.7, 127.8, 115.2, 115.0, 110.3, 62.4, 14.4. HRMS (ESI, m/z): calcd for C₁₆H₁₁N₅O₄ [M + H]⁺: 338.0884; found: 338.0881. |
| 5d | NO₂ | 4-fluorophenyl | 76% | 214–215 | ¹H NMR (300 MHz, CDCl₃): δ 9.60 (d, 1H, J = 1.8 Hz), 8.78 (d, 1H, J = 2.1 Hz), 7.72–7.67 (m, 2H), 7.32 (t, 2H, J = 8.1 Hz), 4.58 (q, 2H, J = 7.2 Hz), 1.47 (t, 3H, J = 7.2 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 162.8 (d, ¹JCF = 249 Hz), 160.4, 143.3, 143.2, 142.1, 137.6, 133.9, 131.7, 125.7 (d, ³JCF = 8.8 Hz), 117.3 (d, ²JCF = 23.2 Hz), 115.3, 62.1, 14.4. HRMS (ESI, m/z): calcd for C₁₅H₁₁FN₄O₄ [M + Na]⁺: 353.0657; found: 353.0667. |
| 5f | NO₂ | 2-chlorophenyl | 72% | 234–235 | ¹H NMR (300 MHz, CDCl₃): δ 9.63 (s, 1H), 8.46 (s, 1H), 7.67–7.49 (m, 4H), 4.59 (q, 2H, J = 6.9 Hz), 1.48 (t, 3H, J = 7.2 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 160.4, 143.2, 142.7, 142.1, 138.1, 134.8, 133.1, 132.0, 131.2, 131.0, 129.7, 128.4, 115.7, 62.2, 14.4. HRMS (ESI, m/z): calcd for C₁₅H₁₁ClN₄O₄ [M + H]⁺: 347.0542; found: 347.0548. |
| 5h | NO₂ | 2-methoxyphenyl | 78% | 203–205 | ¹H NMR (300 MHz, CDCl₃): δ 9.60 (d, 1H, J = 2.1 Hz), 8.48 (d, 1H, J = 2.1 Hz), 7.60–7.50 (m, 2H), 7.20–7.15 (m, 2H), 4.60 (q, 2H, J = 7.2 Hz), 3.81 (s, 3H), 1.49 (t, 3H, J = 6.9 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 160.7, 153.5, 142.8, 141.9, 137.5, 133.2, 131.6, 128.5, 126.2, 121.5, 116.5, 112.5, 61.9, 56.0, 14.4. HRMS (ESI, m/z): calcd for C₁₆H₁₄N₄O₅ [M + H]⁺: 343.1037; found: 343.1031. |
| 5j | NO₂ | 4-bromophenyl | 83% | 208–209 | ¹H NMR (300 MHz, CDCl₃): δ 9.64 (s, 1H), 8.64 (s, 1H), 7.79 (d, 2H, J = 8.4 Hz), 7.66 (d, 2H, J = 8.4 Hz), 4.62 (q, 2H, J = 6.9 Hz), 1.51 (t, 3H, J = 7.2 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 160.4, 143.4, 142.2, 138.0, 136.8, 133.4, 131.4, 124.9, 123.3, 115.3, 62.2, 14.4. HRMS (ESI, m/z): calcd for C₁₅H₁₁BrN₄O₄ [M + Na]⁺: 412.9856; found: 412.9843. |
| 5l | CF₃ | 4-methyl-2-nitrophenyl | 84% | 220–222 | ¹H NMR (300 MHz, CDCl₃): δ 9.10 (s, 1H), 8.05 (s, 1H), 7.94 (s, 1H), 7.69 (d, 1H, J = 7.8 Hz), 7.58 (d, 1H, J = 8.1 Hz), 4.59 (q, 2H, J = 7.2 Hz), 2.61 (s, 3H), 1.49 (t, 3H, J = 7.2 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 160.5, 145.3, 145.1 (q, ³JCF = 3.3 Hz), 142.8, 142.1, 138.4, 134.9, 133.6, 129.3, 128.3, 126.6, 124.9 (q, ²JCF = 33.4 Hz), 123.3 (q, ¹JCF = 270 Hz), 116.1 (q, ³JCF = 4.1 Hz), 62.0, 21.3, 14.4. HRMS (ESI, m/z): calcd for C₁₇H₁₃F₃N₄O₄ [M + H]⁺: 395.0962; found: 395.0959. |
| 5m | CF₃ | 2-cyanophenyl | 75% | 199–200 | ¹H NMR (300 MHz, CDCl₃): δ 9.10 (d, 1H, J = 1.5 Hz), 8.11 (s, 1H), 7.96–7.85 (m, 2H), 7.76–7.69 (m, 2H), 4.61 (q, 2H, J = 7.2 Hz), 1.50 (t, 3H, J = 7.2 Hz). ¹³C NMR (75 MHz, CDCl₃): δ 160.4, 145.3 (q, ³JCF = 3.2 Hz), 142.4, 139.5, 138.9, 134.6, 134.5, 132.7, 130.3, 127.7, 125.0 (q, ²JCF = 33 Hz), 123.3 (q, ¹JCF = 272 Hz), 116.8 (q, ³JCF = 4.2 Hz), 115.1, 110.2, 62.1, 14.4. HRMS (ESI, m/z): calcd for C₁₇H₁₁F₃N₄O₂ [M + H]⁺: 361.0907; found: 361.0896. |
Table 3: Biological Activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors[4]
| Compound ID | IC₅₀ (nM) | EC₅₀ (µM) in co-culture model |
| D38 | 9.6 | 1.61 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations for the preparation of this compound analogs.
References
The Diverse Biological Landscape of 1H-Pyrazolo[4,3-b]pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse therapeutic applications of these derivatives, with a focus on their roles as kinase inhibitors, immune checkpoint modulators, and allosteric modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support ongoing research and development efforts in this area.
Kinase Inhibition: Targeting Cancer Proliferation
A significant area of investigation for this compound derivatives has been in the realm of oncology, particularly as inhibitors of key kinases involved in cancer cell proliferation and survival.
Dual FLT3 and CDK4 Inhibition
Certain 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] The optimized compound 23k from these studies has shown impressive activity against both kinases in the low nanomolar range.[1]
Table 1: Inhibitory Activity of Compound 23k against FLT3 and CDK4 [1]
| Compound | Target | IC50 (nM) |
| 23k | FLT3 | 11 |
| 23k | CDK4 | 7 |
In vivo studies using an MV4-11 xenograft tumor model demonstrated that compound 23k achieved a 67% tumor growth inhibition at a dose of 200 mg/kg, highlighting its potential as an anti-tumor therapeutic agent.[1]
FLT3 Kinase Assay:
The inhibitory activity against FLT3 can be determined using a variety of assay formats. A common method is a biochemical kinase assay that measures the amount of ADP produced, which is indicative of kinase activity. The ADP-Glo™ Kinase Assay is a commercially available kit suitable for this purpose. The general workflow involves:
-
Incubation of the FLT3 enzyme with the test compound and a suitable substrate in the presence of ATP.
-
Termination of the kinase reaction and depletion of the remaining ATP by adding an ADP-Glo™ Reagent.
-
Conversion of the generated ADP to ATP and measurement of the newly synthesized ATP using a luciferase/luciferin reaction to produce a luminescent signal.
CDK4 Kinase Assay:
Similarly, the inhibitory effect on CDK4 is often assessed using a biochemical assay. The ADP-Glo™ Kinase Assay can also be employed for CDK4, quantifying the ADP produced from the kinase reaction.[1] The protocol is analogous to the FLT3 assay, with the substitution of the CDK4/Cyclin D1 enzyme complex and a relevant substrate, such as the retinoblastoma (Rb) protein.
MV4-11 Xenograft Model:
To evaluate in vivo efficacy, a subcutaneous xenograft model using the human biphenotypic B myelomonocytic leukemia cell line, MV-4-11, is utilized. The key steps are:
-
Subcutaneous injection of MV-4-11 cells, typically mixed with Matrigel, into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).
-
Monitoring of tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Administration of the test compound at specified doses and schedules.
-
Regular measurement of tumor volume and body weight to assess therapeutic efficacy and toxicity.
References
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Characterization of 1H-pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purines confers upon it the status of a "privileged scaffold," suggesting an inherent capacity to interact with a multitude of biological targets. This guide provides an in-depth exploration of the discovery, synthesis, and characterization of 1H-pyrazolo[4,3-b]pyridines, offering a comprehensive resource for researchers engaged in the development of novel therapeutics.
Discovery of the this compound Core
While various substituted derivatives have been synthesized in the pursuit of specific biological activities, the first documented synthesis of the parent, unsubstituted this compound was reported by Mereiter and co-workers in 1993. Their work laid the foundation for the subsequent exploration of this versatile scaffold.
General Synthetic Methodologies
The construction of the this compound ring system can be broadly approached through two main strategies: the annulation of a pyrazole ring onto a pre-existing pyridine core or the formation of a pyridine ring from a pyrazole precursor.
A notable and efficient method for the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines involves a sequence starting from readily available 2-chloro-3-nitropyridines. This multi-step process includes a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, offering a versatile route to a variety of derivatives.[1]
Another key synthetic route involves the cyclization of 3-fluoro-2-formylpyridine with hydrazine, followed by bromination to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine. This intermediate can then be further functionalized, for example, through a Buchwald-Hartwig amination, to introduce diverse substituents at the 3-position.
A patented method has also been described for the synthesis of ethyl this compound-3-carboxylate, a valuable intermediate for further elaboration.[2]
Experimental Protocols
Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
This protocol describes a one-pot procedure combining azo-coupling, deacylation, and pyrazole ring annulation.
Materials:
-
Ethyl 2-(pyridin-2-yl)-3-oxobutanoate derivative
-
Arenediazonium tosylate
-
Base (e.g., pyrrolidine, DBU)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the ethyl 2-(pyridin-2-yl)-3-oxobutanoate derivative in the chosen solvent, add the arenediazonium tosylate.
-
Introduce the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
This protocol outlines the synthesis of a key intermediate for further functionalization.
Materials:
-
3-Fluoro-2-formylpyridine
-
Hydrazine
-
2 M Sodium Hydroxide (NaOH)
-
Bromine (Br2)
Procedure:
-
3-Fluoro-2-formylpyridine is heated in the presence of hydrazine to form the pyrazolo[4,3-b]pyridine ring.
-
The resulting intermediate is then subjected to bromination using bromine in the presence of 2 M sodium hydroxide.
-
The crude 3-bromo-1H-pyrazolo[4,3-b]pyridine is isolated and purified.
Characterization of the this compound Core
The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectra typically exhibit characteristic signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts and coupling constants are influenced by the substitution pattern.
-
13C NMR: The carbon NMR spectra provide valuable information on the carbon framework of the heterocyclic system.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition and determining the exact mass of the synthesized compounds.
Biological Activities and Structure-Activity Relationships
The this compound scaffold has been incorporated into a diverse range of biologically active molecules, demonstrating its potential as a versatile pharmacophore.
Positive Allosteric Modulators of mGlu4 Receptors
Derivatives of this compound have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[3] One such compound, VU0418506, has shown promise in preclinical models of Parkinson's disease.[3]
Table 1: Pharmacological Data for VU0418506
| Compound | Target | Assay | EC50 (nM) |
| VU0418506 | mGlu4 | PAM activity | 68 |
-
Signaling Pathway of mGlu4 Receptor Activation:
The mGlu4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gi/o alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
mGlu4 Receptor Signaling Pathway.
Inhibitors of PD-1/PD-L1 Interaction
Certain 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer therapy.[4] The most potent compound identified, D38, exhibited an IC50 of 9.6 nM in an HTRF assay.[4]
Table 2: Inhibitory Activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives against PD-1/PD-L1 Interaction
| Compound | IC50 (nM) | EC50 (µM) in co-culture model |
| D38 | 9.6 | 1.61 |
Data from Dai et al., Bioorg. Chem., 2021.[4]
-
PD-1/PD-L1 Signaling Pathway in Cancer:
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells triggers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade immune destruction.
PD-1/PD-L1 Immune Checkpoint Pathway.
Conclusion
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for screening and optimization. The continued exploration of this versatile core holds significant promise for the discovery of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer. This guide serves as a foundational resource to aid researchers in harnessing the full potential of the this compound scaffold in their drug discovery endeavors.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure-Activity Relationship of 1H-pyrazolo[4,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure-activity relationships (SAR) of compounds built around the 1H-pyrazolo[4,3-b]pyridine core. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and immunotherapy. This document summarizes quantitative SAR data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this important class of molecules.
Core Principles of this compound in Drug Design
The this compound nucleus serves as a versatile scaffold, offering multiple points for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets. Researchers have successfully exploited this framework to design potent inhibitors of key proteins involved in disease progression, such as the immune checkpoint protein PD-L1 and the receptor tyrosine kinase c-Met.
Case Study 1: 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical pathway in tumor immune evasion.[1] By employing a ring fusion strategy, researchers have developed compounds that effectively block this interaction, with the most potent exhibiting an IC50 value of 9.6 nM.[1]
Structure-Activity Relationship (SAR) of PD-1/PD-L1 Inhibitors
The SAR for this series of compounds was elucidated through systematic modifications of the core scaffold. The key findings are summarized in the table below.
| Compound | R1 | R2 | R3 | IC50 (nM) |
| D1 | H | H | H | >10,000 |
| D25 | Cl | H | H | 1,530 |
| D38 | Cl | OMe | Cl | 9.6 |
| D42 | F | OMe | Cl | 25.3 |
| D45 | Cl | OMe | F | 15.8 |
Data sourced from Dai et al., Bioorg. Chem., 2021.
Key SAR Insights:
-
Substitution on the Phenyl Ring (R1): Introduction of a chlorine atom at the R1 position significantly improves inhibitory activity compared to the unsubstituted analog (D25 vs. D1).
-
Substitution on the Pyridine Ring (R2 and R3): The presence of a methoxy group at the R2 position and a chlorine or fluorine atom at the R3 position is crucial for high potency. Compound D38, with a chlorine at R1, a methoxy at R2, and a chlorine at R3, was identified as the most potent inhibitor in this series.[1]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction:
The inhibitory activity of the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives on the PD-1/PD-L1 interaction was quantified using an HTRF assay.[1]
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, labeled with a donor (Europium cryptate) and an acceptor (d2) fluorophore, respectively, are diluted in assay buffer to the desired working concentrations.
-
Compound Dispensing: Serial dilutions of the test compounds are prepared in DMSO and dispensed into a 384-well plate.
-
Protein Addition: The labeled PD-1 and PD-L1 proteins are added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to controls. IC50 values are then calculated from the dose-response curves.
General HTRF Assay Workflow
Caption: A generalized workflow for the HTRF-based PD-1/PD-L1 binding assay.
Case Study 2: 1-Sulfonyl-1H-pyrazolo[4,3-b]pyridine Derivatives as c-Met Inhibitors
The this compound scaffold has also been successfully utilized to develop potent and selective inhibitors of the c-Met receptor tyrosine kinase, an attractive target in cancer therapy. A series of 1-sulfonylpyrazolo[4,3-b]pyridines has been designed and optimized, leading to the identification of preclinical candidates with significant antitumor activity.
Structure-Activity Relationship (SAR) of c-Met Inhibitors
Rational drug design and optimization of a hit compound led to a series of potent and selective type I c-Met inhibitors. The SAR highlights the importance of specific substitutions for improving both potency and drug metabolism and pharmacokinetics (DMPK) properties.
| Compound | R-group on Sulfonyl | IC50 (nM) |
| Hit Compound (7) | Phenyl | 150 |
| Compound 9 | 2-pyridyl | 85 |
| Compound 46 | 4-(morpholinomethyl)phenyl | 2.5 |
Data sourced from Liu et al., J. Med. Chem., 2015.
Key SAR Insights:
-
Sulfonyl Substituent: The nature of the substituent on the sulfonyl group at the 1-position of the pyrazole ring plays a critical role in determining the inhibitory potency. Replacing the initial phenyl group with a pyridine ring led to a moderate improvement in activity.
-
Solvent-Accessible Moiety: The introduction of a solvent-accessible polar moiety, such as the morpholinomethyl group in compound 46, dramatically increased the potency, likely by forming favorable interactions with the solvent-exposed region of the c-Met kinase domain. This modification also improved the overall DMPK profile of the compound.
Experimental Protocols
c-Met Kinase Assay:
The inhibitory activity of the 1-sulfonyl-1H-pyrazolo[4,3-b]pyridine derivatives against c-Met kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate.
-
Reagent Preparation: Recombinant human c-Met kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO.
-
Kinase Reaction: The c-Met enzyme is pre-incubated with the test compounds in a 96- or 384-well plate. The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
ELISA-based detection: Using a phosphorylation-specific antibody.
-
Luminescence-based detection (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled anti-phospho antibody and a ULight™-labeled substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated, and IC50 values are determined from the dose-response curves.
c-Met Kinase Inhibition Assay Workflow
Caption: A schematic of a typical biochemical assay to measure c-Met kinase inhibition.
Signaling Pathways
PD-1/PD-L1 Signaling Pathway and its Inhibition:
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal to the T-cell, suppressing its anti-tumor activity. Small-molecule inhibitors based on the this compound scaffold can block this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a this compound compound.
c-Met Signaling Pathway and its Inhibition:
The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor leads to its dimerization and autophosphorylation, activating downstream signaling pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and migration. This compound-based c-Met inhibitors act as ATP-competitive inhibitors, preventing receptor phosphorylation and blocking downstream signaling.
Caption: Blockade of the c-Met signaling cascade by a this compound inhibitor.
Conclusion
The this compound core represents a valuable scaffold in modern drug discovery. The case studies presented herein on PD-1/PD-L1 and c-Met inhibitors demonstrate the potential of this heterocyclic system to generate potent and selective modulators of challenging biological targets. The detailed structure-activity relationships and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising class of compounds. Future work in this area will likely focus on further refining the DMPK properties of these compounds and exploring their efficacy in a broader range of disease models.
References
The Rise of a Privileged Scaffold: 1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can effectively and selectively modulate biological targets implicated in a myriad of human diseases. Among the heterocyclic cores that have garnered significant attention, the 1H-pyrazolo[4,3-b]pyridine nucleus has emerged as a "privileged" pharmacophore. Its rigid, bicyclic structure, rich in nitrogen atoms, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for pi-stacking interactions. This versatile architecture has proven to be a fertile ground for the design of potent and selective modulators of challenging drug targets, spanning the fields of immuno-oncology, neurodegenerative disorders, and beyond.
This technical guide delves into the burgeoning role of the this compound scaffold in contemporary drug discovery. We will explore its application in the development of inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint, inhibitors of phosphodiesterase 1 (PDE1), and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). For each of these target classes, we will examine the underlying biology and signaling pathways, dissect the structure-activity relationships (SAR) of reported this compound derivatives, and present their biological activities in a clear, tabular format. Furthermore, this guide provides detailed experimental protocols for the synthesis of key compounds and the execution of relevant biological assays, offering a practical resource for researchers in the field.
Therapeutic Targets of this compound Derivatives
The unique structural features of the this compound core have enabled its successful application in targeting a diverse range of proteins. This guide will focus on three prominent examples:
-
PD-1/PD-L1 Interaction: A critical immune checkpoint in cancer immunotherapy.
-
Phosphodiesterase 1 (PDE1): A key enzyme in cyclic nucleotide signaling, implicated in neurodegenerative and psychiatric disorders.
-
Metabotropic Glutamate Receptor 4 (mGlu4): A G-protein coupled receptor involved in the modulation of synaptic transmission, with relevance to Parkinson's disease.
PD-1/PD-L1 Interaction Inhibitors
Role and Signaling Pathway
The interaction between the programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, programmed death-ligand 1 (PD-L1), which is often overexpressed on tumor cells, represents a major mechanism of immune evasion in cancer.[1][2] The engagement of PD-1 by PD-L1 transduces an inhibitory signal into the T cell, leading to T cell exhaustion and apoptosis, thereby suppressing the anti-tumor immune response.[3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore T cell function and unleash a potent anti-cancer immune attack.[3]
Structure-Activity Relationship (SAR)
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[3] The general scaffold consists of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core, typically with an amino linkage at the 3-position to a substituted biphenyl moiety, and a carboxamide at the 7-position.
Key SAR findings include:
-
Biphenyl Moiety: The substitution pattern on the biphenyl group is crucial for activity. A 2-methoxyethoxy group at the 5-position of the biphenyl ring, as seen in the potent inhibitor D38, appears to be optimal.
-
Carboxamide at C7: The presence of a carboxamide at the 7-position of the pyrazolopyridine core is important for maintaining potency.
-
Methyl Group at N1: The methyl group on the pyrazole nitrogen contributes favorably to the binding affinity.
Data Presentation
| Compound ID | Structure | Target | IC50 (nM) | EC50 (µM) | Citation |
| D38 | 1-methyl-3-((5-(2-methoxyethoxy)-[1,1'-biphenyl]-3-yl)amino)-1H-pyrazolo[4,3-b]pyridine-7-carboxamide | PD-1/PD-L1 Interaction | 9.6 | 1.61 | [3] |
Phosphodiesterase 1 (PDE1) Inhibitors
Role and Signaling Pathway
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by catalyzing their hydrolysis. The PDE1 family is unique in that its activity is stimulated by calcium/calmodulin, and it can hydrolyze both cAMP and cGMP.[4][5] PDE1 is highly expressed in the brain, and its inhibition has emerged as a promising therapeutic strategy for neurodegenerative and psychiatric disorders.[6] By inhibiting PDE1, the levels of cAMP and cGMP are elevated, leading to the activation of downstream signaling cascades, such as the PKA/CREB and PKG/CREB pathways, which are involved in neuronal plasticity, learning, and memory.[4]
Structure-Activity Relationship (SAR)
The development of this compound derivatives as PDE1 inhibitors is an active area of research, with several patent applications disclosing compounds with this scaffold.[6][7] The general structure often involves substitutions at the 1, 3, and 7-positions of the pyrazolopyridine core. While detailed public SAR data with specific IC50 values are limited, the patent literature suggests that a variety of substituents, including alkyl, aryl, and heteroaryl groups, can be tolerated at these positions to achieve potent PDE1 inhibition.
Data Presentation
| Compound Class | Structure | Target | Activity | Citation |
| 1H-pyrazolo[4,3-b]pyridin-7-amines | General Structure | PDE1 | Disclosed as potent inhibitors | [6][7] |
mGlu4 Positive Allosteric Modulators (PAMs)
Role and Signaling Pathway
Metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission in the central nervous system.[2][8] It is predominantly expressed presynaptically, where its activation by glutamate leads to the inhibition of adenylyl cyclase via a Gi/o protein, resulting in decreased cAMP levels and reduced neurotransmitter release.[9] In the context of Parkinson's disease, mGlu4 receptors are highly expressed in the basal ganglia, and their positive allosteric modulation can help to rebalance the disrupted neuronal circuitry.[2][8] PAMs of mGlu4 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate, offering a more nuanced and potentially safer therapeutic approach.[8]
Structure-Activity Relationship (SAR)
The discovery of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) as a potent and selective mGlu4 PAM has highlighted the utility of this scaffold.[8] The SAR studies for this class of compounds have revealed several key features:
-
Pyrazolo[4,3-b]pyridine Core: This bicyclic system serves as an effective amide bioisostere and is critical for activity.
-
3-Amino Linkage: The amino group at the 3-position connects the core to a substituted phenyl ring.
-
Substituted Phenyl Ring: A 3-chloro-4-fluorophenyl group at this position provides a good balance of potency and pharmacokinetic properties. The halogen substitution pattern is important for modulating activity and metabolic stability.
Data Presentation
| Compound ID | Structure | Target | EC50 (nM) | Citation |
| VU0418506 | N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | mGlu4 PAM | 68 | [2][8] |
Experimental Protocols
Synthesis of Key this compound Derivatives
General Procedure for the Synthesis of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) [2]
A synthetic route to VU0418506 involves a key Buchwald-Hartwig amination step. The synthesis begins with the formation of the pyrazolo[4,3-b]pyridine core, followed by bromination and protection. The final steps involve the coupling with the aniline and deprotection.
Step 1: Synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine 3-Fluoro-2-formylpyridine is heated with hydrazine to form the this compound core. This is followed by bromination using bromine in the presence of sodium hydroxide to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine.
Step 2: Boc Protection The nitrogen of the pyrazole ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a base such as 4-dimethylaminopyridine (DMAP) and triethylamine.
Step 3: Buchwald-Hartwig Amination The protected 3-bromo-1H-pyrazolo[4,3-b]pyridine is coupled with 3-chloro-4-fluoroaniline using a palladium catalyst such as Pd2(dba)3, a phosphine ligand like XPhos, and a base like cesium carbonate in a suitable solvent such as 1,4-dioxane. The reaction is heated to drive it to completion.
Step 4: Boc Deprotection The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2) to afford the final product, VU0418506.
Biological Assay Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction by small molecules.
-
Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When they interact, FRET occurs, generating a signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
384-well low volume white plates
-
Recombinant human PD-1 protein labeled with a donor fluorophore (e.g., His-tagged PD-1 and anti-His-Europium)
-
Recombinant human PD-L1 protein labeled with an acceptor fluorophore (e.g., Fc-tagged PD-L1 and anti-Fc-d2)
-
Assay buffer
-
Test compounds (e.g., this compound derivatives) and controls
-
HTRF-compatible plate reader
-
-
Procedure:
-
Dispense test compounds at various concentrations into the wells of the 384-well plate. Include positive and negative controls.
-
Add the donor-labeled PD-1 protein to all wells.
-
Add the acceptor-labeled PD-L1 protein to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. IC50 values are then calculated by fitting the data to a dose-response curve.
-
Phosphodiesterase 1 (PDE1) Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of PDE1. A common method is a radioactive assay.
-
Principle: The assay measures the conversion of radiolabeled cAMP or cGMP to their corresponding monophosphates by PDE1. The amount of product formed is quantified, and the inhibitory effect of a compound is determined by the reduction in product formation.
-
Materials:
-
Purified recombinant PDE1 enzyme
-
[3H]-cAMP or [3H]-cGMP substrate
-
Assay buffer (containing Tris-HCl, MgCl2, and other necessary components)
-
Calmodulin and CaCl2 (for PDE1 activation)
-
Snake venom nucleotidase (to convert 5'-AMP/GMP to adenosine/guanosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, calmodulin, CaCl2, and varying concentrations of the test compound.
-
Add the PDE1 enzyme to the reaction mixtures.
-
Initiate the reaction by adding the [3H]-labeled cAMP or cGMP substrate.
-
Incubate the mixture at 30°C for a defined period.
-
Stop the reaction by heat inactivation (e.g., boiling).
-
Add snake venom nucleotidase and incubate to convert the radiolabeled 5'-monophosphate to the corresponding nucleoside.
-
Separate the unreacted substrate from the product using an anion-exchange resin column (the charged substrate binds to the resin, while the neutral nucleoside product flows through).
-
Collect the eluate containing the radiolabeled nucleoside product in a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
mGlu4 Positive Allosteric Modulator (PAM) Assay (Calcium Mobilization)
This functional assay measures the ability of a compound to potentiate the response of the mGlu4 receptor to its endogenous ligand, glutamate.
-
Principle: A cell line (e.g., CHO or HEK293) is engineered to co-express the human mGlu4 receptor and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to an increase in intracellular calcium upon activation. The cells are loaded with a calcium-sensitive fluorescent dye. The PAM itself should not elicit a response, but it will increase the calcium signal produced by a sub-maximal concentration of glutamate.
-
Materials:
-
CHO or HEK293 cells stably expressing human mGlu4 and a suitable G-protein.
-
Cell culture medium and reagents.
-
Black-walled, clear-bottom 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
Glutamate solution.
-
Test compounds (potential PAMs).
-
A fluorescence imaging plate reader (e.g., FLIPR or FDSS).
-
-
Procedure:
-
Plate the cells in 384-well plates and allow them to grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations and incubate for a short period.
-
Add a sub-maximal (e.g., EC20) concentration of glutamate to all wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
The potentiation of the glutamate response by the test compound is quantified. EC50 values for the PAM activity are determined by plotting the potentiation against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold has unequivocally demonstrated its value as a versatile and privileged pharmacophore in modern drug discovery. Its successful application in developing potent and selective modulators for diverse and challenging targets such as the PD-1/PD-L1 protein-protein interaction, the PDE1 enzyme, and the mGlu4 GPCR underscores its broad therapeutic potential. The insights into the structure-activity relationships for each of these target classes provide a solid foundation for the rational design of future drug candidates. As our understanding of the biological roles of these targets continues to expand, and as synthetic methodologies for the functionalization of the this compound core become even more sophisticated, we can anticipate the continued emergence of novel therapeutics based on this remarkable heterocyclic system. This guide serves as a comprehensive resource to aid researchers in harnessing the power of the this compound pharmacophore in their quest for the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. CN109311872A - this compound as a PDE1 inhibitor - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]
Spectroscopic Analysis of 1H-pyrazolo[4,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of the core heterocyclic compound, 1H-pyrazolo[4,3-b]pyridine, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important chemical scaffold in drug discovery and development.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[1] Its structure, consisting of a fused pyrazole and pyridine ring system, is a key pharmacophore in numerous biologically active molecules. Derivatives of this scaffold have shown a wide range of therapeutic potential, acting as inhibitors for various kinases and other cellular targets. Accurate structural elucidation and characterization through spectroscopic methods are paramount for the advancement of research and development involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrazole and pyridine rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.1 | s | - |
| H5 | ~7.2 | dd | J = ~8.0, ~4.5 |
| H6 | ~8.5 | dd | J = ~8.0, ~1.5 |
| H7 | ~8.0 | dd | J = ~4.5, ~1.5 |
| NH | >10.0 | br s | - |
Note: The chemical shifts are estimates and can vary based on the solvent and concentration. The broad singlet for the NH proton is characteristic and its chemical shift is highly dependent on the solvent and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C3a | ~120 |
| C5 | ~115 |
| C6 | ~150 |
| C7 | ~130 |
| C7a | ~145 |
Note: These are estimated chemical shifts based on data from substituted derivatives.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
High-Resolution Mass Spectrometry (HRMS) Data
For this compound, HRMS analysis provides the exact mass, which can be used to confirm its elemental composition.
| Ion | Calculated m/z |
| [M+H]⁺ | 120.0556 |
| [M+Na]⁺ | 142.0375 |
Note: The calculated m/z values are for the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).
Experimental Protocols
The following are generalized experimental protocols for the NMR and MS analysis of this compound, based on standard laboratory practices and information from published literature on its derivatives.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Solvent: DMSO-d₆ (residual peak at ~2.50 ppm).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Solvent: DMSO-d₆ (central peak of the multiplet at ~39.52 ppm).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
A small amount of formic acid or ammonium acetate can be added to promote ionization.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Data Analysis: The acquired data is processed to identify the monoisotopic mass of the protonated molecule [M+H]⁺ and compared with the theoretical exact mass.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a heterocyclic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic analysis of this compound. For more detailed analysis, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for complete and unambiguous assignment of all proton and carbon signals, especially for complex substituted derivatives.
References
Tautomerism in Pyrazolo[4,3-b]pyridine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of tautomerism in pyrazolo[4,3-b]pyridine systems. Due to the limited direct experimental and computational data specifically for the pyrazolo[4,3-b]pyridine core, this guide leverages extensive research on the closely related and well-documented pyrazolo[3,4-b]pyridine isomer, alongside fundamental principles of heterocyclic tautomerism. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these important bicyclic heteroaromatic compounds.
Introduction to Tautomerism in Pyrazolopyridines
Pyrazolopyridines, formed by the fusion of a pyrazole and a pyridine ring, are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] Their structural similarity to purine bases has made them attractive scaffolds for the development of various therapeutic agents. A key feature of N-unsubstituted pyrazolopyridines is their existence as a mixture of tautomers, primarily through prototropic tautomerism involving the pyrazole nitrogen atoms. This phenomenon, known as annular tautomerism, results in the presence of 1H- and 2H-isomers, which can exhibit distinct physicochemical and biological properties. Understanding and controlling this tautomeric equilibrium is therefore crucial for rational drug design and the development of new materials.
The pyrazolo[4,3-b]pyridine system, one of the five possible constitutional isomers of pyrazolopyridine, can exist in two primary tautomeric forms: 1H-pyrazolo[4,3-b]pyridine and 2H-pyrazolo[4,3-b]pyridine. The position of the proton on one of the two nitrogen atoms of the pyrazole ring dictates the specific tautomer.
Annular Tautomerism in Pyrazolo[4,3-b]pyridine
The annular tautomerism in pyrazolo[4,3-b]pyridine involves the migration of a proton between the N1 and N2 atoms of the pyrazole ring. This equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.
Caption: Annular tautomerism in the pyrazolo[4,3-b]pyridine core.
Computational Studies and Relative Stabilities
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. For the pyrazolo[3,4-b]pyridine isomer, AM1 calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 37.03 kJ/mol (almost 9 kcal/mol).[1][2] This significant energy difference suggests that the 1H-form is overwhelmingly predominant at equilibrium.
It is reasonable to extrapolate that a similar trend in stability exists for the pyrazolo[4,3-b]pyridine system, with the 1H-tautomer also being the more stable form. However, dedicated computational studies are required to confirm this hypothesis and to quantify the energy difference between the 1H- and 2H-tautomers of pyrazolo[4,3-b]pyridine.
Table 1: Calculated Relative Energies of Pyrazolo[3,4-b]pyridine Tautomers (for illustrative purposes)
| Tautomer | Method | Relative Energy (kJ/mol) | Reference |
| 1H-pyrazolo[3,4-b]pyridine | AM1 | 0.00 | [1] |
| 2H-pyrazolo[3,4-b]pyridine | AM1 | 37.03 | [1] |
Note: This data is for the pyrazolo[3,4-b]pyridine isomer and serves as an example. Specific data for pyrazolo[4,3-b]pyridine is needed.
Experimental Protocols for Tautomerism Analysis
The experimental investigation of tautomeric equilibria relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrazolo[4,3-b]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Record ¹H NMR spectra to observe the chemical shifts and coupling constants of the aromatic and N-H protons. The N-H proton signal can be broad and its position can be solvent-dependent.
-
Record ¹³C NMR spectra to identify the chemical shifts of the carbon atoms in the heterocyclic rings. The chemical shifts of carbons adjacent to the nitrogen atoms are particularly informative.
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.
-
-
Data Analysis:
-
Compare the observed chemical shifts with those predicted by computational methods (e.g., DFT with GIAO method) for both the 1H- and 2H-tautomers.
-
For slowly interconverting tautomers, distinct sets of signals for each species may be observed. The ratio of the integrals of corresponding signals can be used to determine the tautomeric population.
-
For rapidly interconverting tautomers, time-averaged signals will be observed. In such cases, low-temperature NMR studies can be employed to slow down the interconversion and resolve the individual tautomers.
-
Caption: Experimental workflow for NMR analysis of tautomerism.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the differences in the absorption spectra of the tautomers.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the pyrazolo[4,3-b]pyridine derivative in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).
-
Data Analysis:
-
Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. Significant solvatochromism can be indicative of a shift in the tautomeric equilibrium.
-
Compare the experimental spectra with those of N-methylated derivatives, which serve as fixed models for the 1H- and 2H-tautomers. This comparison can help in assigning the predominant tautomeric form.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule and can be used to identify functional groups characteristic of each tautomer.
Protocol for IR Analysis:
-
Sample Preparation: Prepare samples for IR analysis in the solid state (e.g., KBr pellet) and in solution (using a suitable solvent and cell).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for characteristic N-H stretching vibrations. The position and shape of the N-H band can differ between the 1H- and 2H-tautomers.
-
Analyze the fingerprint region for differences in the vibrational modes of the heterocyclic rings.
-
Compare the experimental spectra with theoretical spectra calculated for each tautomer to aid in the assignment of vibrational bands.
-
Synthesis of Pyrazolo[4,3-b]pyridines
The synthesis of pyrazolo[4,3-b]pyridines can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring from a pyridine precursor. A recently developed efficient method starts from readily available 2-chloro-3-nitropyridines.[3]
Caption: General synthetic pathway to pyrazolo[4,3-b]pyridines.
This synthetic route involves a sequence of SNAr and modified Japp-Klingemann reactions, offering a versatile approach to a range of substituted pyrazolo[4,3-b]pyridines.[3]
Conclusion
The tautomerism of pyrazolo[4,3-b]pyridine systems is a critical aspect that influences their chemical and biological properties. While direct experimental data for this specific scaffold is limited, a comprehensive understanding can be built upon the extensive research conducted on the isomeric pyrazolo[3,4-b]pyridine system and the general principles of pyrazole tautomerism. Computational studies strongly suggest the predominance of the 1H-tautomer, a hypothesis that can be experimentally verified using a combination of NMR, UV-Vis, and IR spectroscopy. The detailed experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to further explore the fascinating chemistry and therapeutic potential of pyrazolo[4,3-b]pyridine derivatives. Further dedicated studies on the tautomerism of the pyrazolo[4,3-b]pyridine core are highly encouraged to fill the existing knowledge gap and enable more precise structure-activity relationship studies in drug discovery programs.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Applications of 1H-pyrazolo[4,3-b]pyridine
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential. As a bioisostere of purine, this nitrogen-containing fused ring system has been extensively explored as a pharmacophore in the design of inhibitors for a variety of enzymes, particularly kinases, and as a modulator of protein-protein interactions. This technical guide provides a comprehensive overview of the synthesis and diverse applications of this compound derivatives for researchers, scientists, and professionals in drug development.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies. A particularly efficient and versatile method involves a one-pot reaction sequence commencing from readily available 2-chloro-3-nitropyridines, proceeding through a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.[1][2][3]
Key Synthetic Protocol: One-Pot Synthesis via Modified Japp-Klingemann Reaction
This protocol outlines an efficient, one-pot synthesis of ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.[1][2][3]
Experimental Protocol:
-
Azo-Coupling: To a solution of the starting pyridin-2-yl keto ester (1 mmol) in a suitable solvent such as ethanol, add pyridine (3 mmol). Cool the mixture in an ice bath.
-
Slowly add a solution of the appropriate arenediazonium tosylate (1.1 mmol) in water.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Cyclization: Once the azo-coupling is complete, add pyrrolidine (2 mmol) to the reaction mixture.
-
Heat the mixture to 40°C and continue stirring, monitoring the formation of the cyclized product by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
This method offers several advantages, including operational simplicity and the use of stable arenediazonium tosylates.[1][2][3]
Applications in Drug Discovery and Development
The this compound scaffold has emerged as a crucial component in the development of targeted therapies, particularly in oncology. Its ability to mimic the purine core allows for effective interaction with the ATP-binding sites of various kinases.
Inhibition of Receptor Tyrosine Kinases: c-Met
The c-Met receptor tyrosine kinase, implicated in various cancers, is a prime target for therapeutic intervention.[4] Aberrant c-Met signaling can drive tumor growth, proliferation, and metastasis.[4][5] Several this compound derivatives have been developed as potent c-Met inhibitors, with Glumetinib (SCC244) being a notable example.[3]
Signaling Pathway:
Caption: c-Met signaling pathway and its inhibition.
Immune Checkpoint Inhibition: PD-1/PD-L1 Interaction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells exploit to evade the immune system.[1][6][7][8] Small molecule inhibitors that disrupt this interaction can restore T-cell-mediated anti-tumor immunity.[9] Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[9]
Signaling Pathway:
Caption: PD-1/PD-L1 immune checkpoint blockade.
Dual Kinase Inhibition: FLT3 and CDK4
In certain cancers, such as Acute Myeloid Leukemia (AML), the simultaneous inhibition of multiple signaling pathways can be a more effective therapeutic strategy.[10][11][12] Derivatives of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key drivers of cancer cell proliferation and survival.[10][11][12]
Signaling Pathway:
Caption: Dual inhibition of FLT3 and CDK4 signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-chloro-3-nitropyridine derivative | One-pot SNAr/Japp-Klingemann | 85 | [1] |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-chloro-3-nitropyridine derivative | One-pot SNAr/Japp-Klingemann | 76 | [1] |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-chloro-3-nitropyridine derivative | One-pot SNAr/Japp-Klingemann | 72 | [1] |
| This compound-3-carboxylic acid ethyl ester | Intermediate (V) and sodium nitrite | Cyclization | High | [2] |
| 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester | Brominated intermediate (V) and sodium nitrite | Cyclization | High | [2] |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | Target | Assay | IC50 / EC50 | Reference |
| D38 | PD-1/PD-L1 Interaction | HTRF Assay | IC50 = 9.6 nM | [9] |
| D38 | PD-1/PD-L1 Interaction | Cell Co-culture | EC50 = 1.61 µM | [9] |
| 23k | FLT3 | Kinase Assay | IC50 = 11 nM | [10] |
| 23k | CDK4 | Kinase Assay | IC50 = 7 nM | [10] |
Conclusion
The this compound scaffold represents a versatile and highly valuable core structure in modern drug discovery. Its straightforward and efficient synthesis, coupled with its proven efficacy against a range of high-value therapeutic targets, ensures its continued importance in the development of novel therapeutics. The ability to function as potent kinase inhibitors and to disrupt critical protein-protein interactions highlights the broad applicability of this heterocyclic system. Further exploration of the structure-activity relationships of substituted 1H-pyrazolo[4,3-b]pyridines is anticipated to yield next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? [frontiersin.org]
- 9. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 1H-Pyrazolo[4,3-b]pyridine Inhibitors and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold and its isomers have emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a diverse range of therapeutic targets. This technical guide provides an in-depth overview of these targets, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel therapeutics.
Key Therapeutic Targets and Quantitative Inhibitory Data
The versatility of the this compound core allows for its adaptation to target various protein families, with a particular emphasis on protein kinases and immune checkpoints. The following tables summarize the quantitative inhibitory activities of representative compounds against several key targets.
| Target(s) | Compound | IC50 (nM) | Assay Type | Reference |
| FLT3 / CDK4 | 23k | 11 (FLT3), 7 (CDK4) | Kinase Assay | [1] |
| PD-1/PD-L1 Interaction | D38 | 9.6 | HTRF Assay | [2] |
| DYRK1B | 8h | 3 | Enzymatic Assay | [3] |
| ALK (L1196M) | 10g | <0.5 | Enzymatic Assay | [4][5] |
| ROS1 | 10g | <0.5 | Enzymatic Assay | [5] |
| TBK1 | 15y | 0.2 | Kinase Assay | [6] |
| FGFR1 | 7n | - | Enzymatic Assay | [7][8] |
| TRKA | C03 | <20 | HTRF Assay | [9] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they modulate and the experimental procedures used to characterize them.
Dual FLT3 and CDK4 Inhibition Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream pro-proliferative signaling. Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, controls the G1-S phase transition of the cell cycle. Dual inhibition of FLT3 and CDK4 offers a synergistic approach to halt cancer cell proliferation.
PD-1/PD-L1 Immune Checkpoint Blockade
The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells suppresses the anti-tumor immune response. Small molecule inhibitors of this interaction can restore T-cell activity against cancer cells.
Detailed Experimental Protocols
Reproducibility and validation are cornerstones of drug discovery. Below are generalized protocols for key assays used in the characterization of this compound inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This competitive binding assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, FRET occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (tagged with FRET donor)
-
Recombinant human PD-L1 protein (tagged with FRET acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
Test compounds (this compound derivatives)
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the donor-tagged PD-1 and acceptor-tagged PD-L1 to the wells of the microplate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no proteins) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radiolabeled phosphate group to a substrate.
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant active kinase (e.g., FLT3, CDK4, ALK)
-
Specific peptide or protein substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (containing MgCl2, MnCl2, DTT)
-
Test compounds (this compound derivatives)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction plate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This guide serves as a foundational resource for researchers engaged in the discovery and development of drugs targeting the this compound scaffold. The provided data and protocols offer a starting point for further investigation and optimization of these promising therapeutic agents.
References
- 1. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Methodological & Application
One-Pot Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivatives: An Application Note and Protocol
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as kinase inhibitors and antagonists for various receptors. Consequently, the development of efficient and straightforward synthetic routes to this class of compounds is of paramount importance for medicinal chemistry and drug discovery programs. This application note details a robust one-pot protocol for the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines, offering advantages in terms of operational simplicity and good to excellent yields.
Reaction Principle
The described one-pot synthesis combines a nucleophilic aromatic substitution (SNAr) reaction with a modified Japp-Klingemann reaction. This strategy allows for the efficient construction of the bicyclic pyrazolopyridine system from readily available starting materials in a single synthetic operation, avoiding the isolation of intermediates and thereby saving time and resources.
Experimental Protocol
This protocol is adapted from an efficient method for the synthesis of pyrazolo[4,3-b]pyridines.[1][2]
Materials:
-
Substituted 2-chloro-3-nitropyridines
-
Ethyl 2-acetyl-3-oxobutanoate (or other suitable β-ketoester)
-
Substituted arenediazonium tosylates
-
Pyrrolidine
-
Pyridine
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of the appropriate substituted 2-chloro-3-nitropyridine (1.0 equiv.) and ethyl 2-acetyl-3-oxobutanoate (1.2 equiv.) in ethanol (0.2 M) in a round-bottom flask, add pyrrolidine (1.2 equiv.).
-
Initial Reaction: Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
One-Pot Addition: Once the initial reaction is complete, add the corresponding arenediazonium tosylate (1.2 equiv.) and pyridine (3.0 equiv.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the formation of the product by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.
Data Presentation
The following table summarizes the yields for a selection of synthesized ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, demonstrating the versatility of this one-pot protocol.
| Compound | Ar-group | Yield (%) |
| 5a | 2-cyanophenyl | 85 |
| 5b | 4-methyl-2-nitrophenyl | 88 |
| 5d | 4-fluorophenyl | 76 |
| 5f | 2-chlorophenyl | 72 |
| 5h | 2-methoxyphenyl | 78 |
| 5j | 4-bromophenyl | 83 |
Data adapted from a study on the synthesis of pyrazolo[4,3-b]pyridines.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 1H-pyrazolo[4,3-b]pyridines.
Reaction Pathway
Caption: Simplified reaction pathway for the one-pot synthesis.
References
Application Notes and Protocols for the Functionalization of 1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical functionalization of the 1H-pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic motif in modern drug discovery. The protocols outlined below are based on established synthetic methodologies, including multicomponent reactions and palladium-catalyzed cross-coupling, offering a robust platform for the generation of diverse compound libraries for screening and lead optimization.
Introduction
The this compound core is a key structural component in a variety of biologically active molecules. Derivatives of this scaffold have shown promise as inhibitors of critical therapeutic targets, including TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), which are implicated in inflammatory diseases and cancer. The strategic functionalization of the pyrazolo[4,3-b]pyridine ring system is therefore of significant interest for the development of novel therapeutics.
Synthetic Strategies for Functionalization
The functionalization of the this compound core can be achieved through various synthetic routes. This section details a one-pot, three-component reaction for the synthesis of substituted pyrazolo[4,3-b]pyridines and subsequent palladium-catalyzed cross-coupling reactions for further diversification.
One-Pot Three-Component Synthesis of 4-amino-1H-pyrazolo[4,3-b]pyridine Derivatives
This method provides an efficient route to construct the pyrazolo[4,3-b]pyridine scaffold from readily available starting materials.
Experimental Protocol:
-
Reaction Setup: To a solution of an appropriate aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes.
-
Addition of Pyrazole: Add 3-amino-1H-pyrazole (1.0 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 4-amino-1H-pyrazolo[4,3-b]pyridine derivative.
Table 1: Synthesis of 4-amino-1H-pyrazolo[4,3-b]pyridine Derivatives
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Amino-3-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-Amino-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 92 |
| 3 | 4-Methoxybenzaldehyde | 4-Amino-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 88 |
Note: Yields are based on isolated products.
Caption: Workflow for the one-pot synthesis of 4-amino-1H-pyrazolo[4,3-b]pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Further functionalization of the pyrazolo[4,3-b]pyridine core can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and C-N coupling reactions. These methods allow for the introduction of a wide range of substituents at specific positions of the heterocyclic scaffold.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the halo-substituted this compound (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like Na₂CO₃ (2.0 mmol).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (e.g., 4:1 v/v).
-
Reaction Execution: Degas the mixture with argon or nitrogen for 15 minutes, then heat to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 2: Suzuki-Miyaura Coupling of a Halo-1H-pyrazolo[4,3-b]pyridine
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1H-pyrazolo[4,3-b]pyridine | 78 |
| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-1H-pyrazolo[4,3-b]pyridine | 82 |
| 3 | 3-Pyridinylboronic acid | 5-(Pyridin-3-yl)-1H-pyrazolo[4,3-b]pyridine | 75 |
Note: Yields are based on isolated products from a hypothetical 5-bromo-1H-pyrazolo[4,3-b]pyridine.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Evaluation of Functionalized this compound Derivatives
Derivatives of this compound have been identified as potent inhibitors of various kinases. The following section outlines a general protocol for evaluating the inhibitory activity of these compounds against a specific kinase target, using TBK1 as an example.
In Vitro Kinase Inhibition Assay (TBK1)
Protocol:
-
Reagents and Materials: Recombinant human TBK1 enzyme, ATP, kinase buffer, substrate peptide, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure:
-
Add the TBK1 enzyme to the wells of a microplate containing the kinase buffer.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 3: Inhibitory Activity of Functionalized this compound Derivatives against TBK1
| Compound | R¹ | R² | TBK1 IC₅₀ (nM) |
| Reference | - | - | 7.1 (BX795) |
| 1 | Phenyl | H | 50 |
| 2 | 4-Fluorophenyl | H | 25 |
| 3 | 3-Aminophenyl | CH₃ | 10 |
Note: Data is hypothetical and for illustrative purposes.
Signaling Pathway Involvement
Functionalized this compound derivatives that inhibit kinases like TBK1 can modulate downstream signaling pathways involved in innate immunity and inflammation.
Caption: Inhibition of the TBK1 signaling pathway by a this compound derivative.
Application Notes and Protocols for Utilizing 1H-pyrazolo[4,3-b]pyridine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of a variety of protein kinases.[1] Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. Derivatives of this compound have demonstrated significant inhibitory activity against key oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), Extracellular signal-Regulated Kinase (ERK), Dual-specificity tyrosine-regulated kinase 1A/1B (DYRK1A/1B), and TANK-binding kinase 1 (TBK1).
These application notes provide a comprehensive guide for researchers utilizing this compound-based compounds in kinase inhibition studies. This document outlines detailed protocols for essential biochemical and cell-based assays, presents a summary of reported inhibitory activities, and illustrates the relevant signaling pathways.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values for various this compound derivatives against several key protein kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for the selection of compounds for further investigation.
Table 1: Inhibitory Activity against Anaplastic Lymphoma Kinase (ALK)
| Compound | ALK Target | IC50 (nM) | Reference |
| 10a | ALK-wt | 453 | [2] |
| 10g | ALK-L1196M | <0.5 | |
| 9v | ALK | 1.58 | [3] |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptor (FGFR)
| Compound | FGFR Target | IC50 (nM) | Reference |
| 4a | FGFR1 | 4.9 | [4] |
| 7n | FGFR1 | 1.2 | [4] |
| 10 | FGFR1 | >5000 | [4][5] |
| 4h | FGFR1 | 7 | [1] |
| 4h | FGFR2 | 9 | [1] |
| 4h | FGFR3 | 25 | [1] |
| 4h | FGFR4 | 712 | [1] |
Table 3: Inhibitory Activity against Dual-specificity tyrosine-regulated kinase 1A/1B (DYRK1A/1B)
| Compound | DYRK Target | IC50 (nM) | Reference |
| 8h | DYRK1B | 3 | [6] |
| 8 and 9 series | DYRK1B | 3-287 | [6] |
Table 4: Inhibitory Activity against TANK-binding kinase 1 (TBK1)
| Compound | TBK1 Target | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [7][8] |
| BX795 (Reference) | TBK1 | 7.1 | [8] |
| MRT67307 (Reference) | TBK1 | 28.7 | [8] |
| 15i | TBK1 | 8.5 | [9] |
| 15k | TBK1 | 287.7 | [9] |
Table 5: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound | CDK Target | IC50 (nM) | Reference |
| SQ-67563 (3) | CDK1/CDK2 | Potent, selective | [10] |
| BMS-265246 (21h) | CDK1/cycB | 6 | [11] |
| BMS-265246 (21h) | CDK2/cycE | 9 | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound inhibitors and a general workflow for their evaluation.
Caption: General workflow for evaluating a novel this compound-based kinase inhibitor.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound derivatives.[12][13][14]
Caption: The FGFR-PI3K-AKT signaling pathway, a target for this compound-based inhibitors.[2][9]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the enzymatic activity of a target kinase and the inhibitory potential of this compound compounds by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the Kinase Reaction Buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase and substrate mixture in Kinase Reaction Buffer to the wells of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (for vehicle control) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Target Engagement and Downstream Signaling Analysis (Western Blot)
This protocol is used to assess whether the this compound compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the this compound compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for the target kinase and its downstream effectors. A decrease in this ratio with increasing compound concentration indicates target engagement and inhibition of the signaling pathway.
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
High-Throughput Screening of 1H-pyrazolo[4,3-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1H-pyrazolo[4,3-b]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify novel bioactive compounds.
Application Note 1: Identification of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Interaction Inhibitors
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumor cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of high interest in cancer immunotherapy. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction through a high-throughput screening campaign.[1]
Data Presentation
The inhibitory activities of representative 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives against the PD-1/PD-L1 interaction were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a cell-based assay. The quantitative data for the most potent compound, D38, is summarized below.[1]
| Compound ID | HTRF IC50 (nM) | Cell-Based EC50 (µM) |
| D38 | 9.6 | 1.61 |
Experimental Protocols
1. Primary High-Throughput Screening: PD-1/PD-L1 HTRF Assay
This protocol is a biochemical assay designed to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction in a 384-well format.
-
Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant PD-1 and PD-L1 proteins are labeled with the donor and acceptor, respectively. When they interact, a high FRET signal is generated. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human PD-L1 protein with a His-tag
-
Recombinant human PD-1 protein with an Fc-tag
-
Europium cryptate-labeled anti-human IgG antibody
-
d2-labeled anti-His antibody
-
Assay Buffer: PBS, pH 7.4, 0.1% BSA, 0.05% Tween-20
-
This compound derivative library in DMSO
-
384-well low-volume white plates
-
-
Protocol:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
Dispense 5 µL of the compound dilutions or control (DMSO) into the wells of a 384-well plate.
-
Add 5 µL of diluted His-tagged PD-L1 to each well.
-
Add 5 µL of diluted Fc-tagged PD-1 to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 5 µL of the HTRF detection reagents (Europium cryptate-labeled anti-human IgG and d2-labeled anti-His antibody) to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
2. Secondary Assay: Cell-Based PD-1/PD-L1 Blockade Assay
This protocol is a cell-based assay to confirm the activity of hit compounds in a more physiologically relevant system.
-
Principle: Co-culture of CHO cells expressing PD-L1 and a TCR activator with Jurkat cells expressing PD-1. Inhibition of the PD-1/PD-L1 interaction by a test compound will result in an increase in a reporter signal (e.g., luciferase) in the Jurkat cells.
-
Materials:
-
CHO cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator
-
Jurkat cells stably expressing human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hit compounds from the primary screen
-
96-well white, clear-bottom cell culture plates
-
Luciferase reporter assay reagent
-
-
Protocol:
-
Seed PD-L1/TCR activator CHO cells in a 96-well plate and incubate overnight.
-
The next day, treat the CHO cells with serial dilutions of the hit compounds.
-
Add the PD-1/reporter Jurkat cells to the wells.
-
Co-culture the cells for 6-8 hours at 37°C.
-
Add the luciferase reporter assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., cells treated with DMSO). Plot the normalized signal against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Signaling Pathway and Workflow Diagrams
Application Note 2: Putative Screening of this compound Derivatives as Kinase Inhibitors
Introduction
The pyrazolopyridine scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors. While specific HTS data for this compound derivatives as kinase inhibitors is not extensively published, the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the discovery of inhibitors for various kinases, including CDK8, c-Met, and TBK1. This suggests that a library of this compound derivatives would be a valuable asset for screening against a panel of kinases to identify novel inhibitors for therapeutic targets in oncology and inflammatory diseases.
Data Presentation
The following table presents data for a representative 1H-pyrazolo[3,4-b]pyridine derivative identified as a potent TBK1 inhibitor, illustrating the potential of the broader pyrazolopyridine class as kinase inhibitors.[2]
| Compound ID | Target Kinase | Biochemical IC50 (nM) |
| 15y | TBK1 | 0.2 |
Experimental Protocols
1. Primary High-Throughput Screening: ADP-Glo™ Kinase Assay
This protocol describes a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. It is suitable for screening large compound libraries against a wide range of kinases.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound derivative library in DMSO
-
384-well white plates
-
-
Protocol:
-
Dispense the this compound derivatives or control (DMSO) into the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Determine the percent inhibition of kinase activity for each compound. Identify hits as compounds that show significant inhibition (e.g., >50%) at a single screening concentration.
-
2. Secondary Assay: Cell-Based Target Engagement Assay
This protocol is designed to confirm that the hit compounds engage the target kinase within a cellular context.
-
Principle: A cellular thermal shift assay (CETSA) can be used to measure the binding of a compound to its target protein in cells. Compound binding stabilizes the protein, leading to an increase in its melting temperature.
-
Materials:
-
Cancer cell line that expresses the target kinase
-
Complete cell culture medium
-
Hit compounds
-
PBS and lysis buffer
-
PCR tubes or plates
-
Western blotting or ELISA reagents
-
-
Protocol:
-
Culture the cells to a sufficient density.
-
Treat the cells with the hit compounds or a vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target kinase in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted 1H-Pyrazolo[4,3-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined below are based on established and recently developed synthetic strategies, offering a comprehensive guide for researchers in the field.
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The fusion of a pyrazole and a pyridine ring creates a unique bicyclic system that can be strategically functionalized to interact with various biological targets. This document details two primary synthetic approaches to this scaffold: the annulation of a pyrazole ring onto a pyridine core and the construction of a pyridine ring onto a pre-existing pyrazole.
Synthetic Strategies
The synthesis of substituted 1H-pyrazolo[4,3-b]pyridines can be broadly categorized into two main retrosynthetic approaches:
-
Strategy A: Annulation of a Pyrazole Ring onto a Functionalized Pyridine Core. This approach is particularly effective for creating pyrazolo[4,3-b]pyridines with electron-withdrawing groups.[1]
-
Strategy B: Annulation of a Pyridine Ring onto an Amino-Substituted Pyrazole Core. This is a more traditional and widely used method.[1]
Caption: Overview of the two primary retrosynthetic approaches to the this compound core.
Strategy A: Annulation of a Pyrazole Ring from 2-Chloro-3-nitropyridines
This modern and efficient method utilizes readily available 2-chloro-3-nitropyridines as starting materials.[1] The synthesis proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, followed by a one-pot cyclization.[1]
Caption: Experimental workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines.
Experimental Protocol: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
This protocol is adapted from a method developed for the synthesis of pyrazolo[4,3-b]pyridines containing electron-withdrawing groups.[1]
Step 1: Synthesis of Pyridinyl Keto Esters
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as THF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Add ethyl acetoacetate (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding pyridinyl keto ester.
Step 2: One-Pot Synthesis of 1H-Pyrazolo[4,3-b]pyridines
-
Dissolve the pyridinyl keto ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium acetate (3.0 eq) and the corresponding arenediazonium tosylate (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a base such as pyrrolidine or DBU to facilitate the cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure substituted this compound.
Data Presentation: Representative Yields for Strategy A
The following table summarizes the yields for a selection of synthesized ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.[1]
| Compound | Ar-substituent | Yield (%) |
| 5a | 2-cyanophenyl | 85 |
| 5d | 4-fluorophenyl | 76 |
| 5f | 2-chlorophenyl | 72 |
| 5g | 2-methyl-4-nitrophenyl | 73 |
| 5s | 4-bromophenyl | 84 |
| 5r | 2-(methoxycarbonyl)phenyl | 73 |
Strategy B: Annulation of a Pyridine Ring from Aminopyrazoles
This classical approach involves the cyclocondensation of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents to construct the pyridine ring.[1][2] This method is versatile and allows for the introduction of a wide variety of substituents onto the pyridine moiety.
Caption: General experimental workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridines from 4-aminopyrazoles.
Experimental Protocol: General Procedure for Cyclocondensation
-
Dissolve the 4-aminopyrazole derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent, commonly glacial acetic acid.[2]
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Alternatively, the reaction can be carried out under microwave irradiation to reduce reaction times.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Data Presentation: Reaction Conditions for Strategy B
The reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines (a closely related isomer, for which more data is available and the principles of which are applicable here) using 1,3-dicarbonyl compounds and 5-aminopyrazole are summarized below.[2][3]
| Solvent | Temperature | Time | Reference |
| Acetic Acid | Reflux | Varies | [2] |
| Water | 90 °C | 16 h | [3] |
| Methanol / HCl | Room Temp. | 16 h | |
| Microwave | Varies | Varies |
Post-Synthetic Functionalization
Further diversification of the this compound scaffold can be achieved through various transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, heteroaryl, and alkyl groups at specific positions of the heterocyclic core, provided a suitable handle (e.g., a halogen) is present.
Commonly employed cross-coupling reactions include:
-
Suzuki-Miyaura coupling
-
Heck reaction
-
Sonogashira coupling
-
Buchwald-Hartwig amination
These reactions significantly expand the chemical space accessible from a common pyrazolopyridine intermediate, which is crucial for structure-activity relationship (SAR) studies in drug development.[6]
Caption: Key cross-coupling reactions for the functionalization of the this compound scaffold.
Conclusion
The synthetic routes and protocols detailed in this document provide a solid foundation for the preparation of a wide array of substituted 1H-pyrazolo[4,3-b]pyridines. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The methods described herein are robust and can be readily adapted for the synthesis of novel derivatives for evaluation in drug discovery programs.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Scaling Up 1H-Pyrazolo[4,3-b]pyridine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and protocols for the scalable synthesis of the 1H-pyrazolo[4,3-b]pyridine scaffold, a key heterocyclic motif in numerous biologically active compounds. The presented methods are selected for their efficiency, operational simplicity, and potential for large-scale production.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of kinase inhibitors and other therapeutic agents. Notable examples include Glumetinib (a c-Met inhibitor), various CDK8 inhibitors, and VU0418506 (a positive allosteric modulator of mGlu4).[1] The development of robust and scalable synthetic routes to this core is crucial for advancing drug discovery and development programs. This document outlines two promising methodologies for the large-scale synthesis of 1H-pyrazolo[4,3-b]pyridines.
Scalable Synthetic Methodologies
Two primary strategies have been identified for the scalable synthesis of the this compound core:
-
Synthesis from 2-Chloro-3-nitropyridines: This approach involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction and subsequent cyclization. This method is advantageous due to the commercial availability of starting materials and the operational simplicity of the reaction sequence.[1][2]
-
Synthesis via Diazotization of Aminopyrazoles: This method, detailed in patent literature, utilizes an appropriately substituted aminopyrazole precursor which undergoes diazotization and subsequent intramolecular cyclization to afford the this compound core.[3][4] This route is highlighted by its mild reaction conditions and high reported yields.
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound derivatives using the two primary methodologies.
Table 1: Synthesis of 1H-Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridine Derivatives [5]
| Starting Material (2-Chloro-3-nitropyridine derivative) | Aryl Diazonium Salt Substituent | Product | Yield (%) |
| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 75 |
| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 4-methyl-2-nitrophenyl | Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84 |
| 2-chloro-5-nitropyridine | 2-cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| 2-chloro-5-nitropyridine | 4-fluorophenyl | Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 76 |
Table 2: Synthesis of this compound-3-carboxylic acid ethyl ester via Diazotization [4]
| Intermediate | Reagent | Product | Yield (%) |
| Ethyl 2-(aminomethyl)-5-amino-1H-pyrazole-3-carboxylate | Sodium Nitrite | This compound-3-carboxylic acid ethyl ester | 99.3 (of precursor) |
| 6-bromo substituted aminopyrazole precursor | Sodium Nitrite | 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester | 99.0 (of precursor) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates from 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
This protocol is adapted from the procedure described by Nikol'skiy et al.[5][6]
Step 1: Synthesis of Ethyl 2-((3-nitro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-oxobutanoate (SNAr Reaction)
-
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added ethyl 3-aminocrotonate (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of Ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Modified Japp-Klingemann Reaction and Cyclization)
-
The corresponding aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.0 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the diazonium salt.
-
In a separate flask, the product from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
The freshly prepared diazonium salt solution is added dropwise to the solution from the previous step at 0-5 °C.
-
A base (e.g., sodium acetate) is added, and the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then heated to reflux for 1-2 hours to effect cyclization.
-
After cooling to room temperature, the product is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum.
Protocol 2: Synthesis of this compound-3-carboxylic acid ethyl ester via Diazotization
This protocol is based on the method described in patent CN102911174A.[4]
-
To a solution of ethyl 2-(aminomethyl)-5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in 25% hydrochloric acid is cooled to -5 °C.
-
A solution of sodium nitrite (2.0 eq) in water is added dropwise, maintaining the temperature at -5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The reaction is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by crystallization or column chromatography.
Visualizations
Synthetic Workflows
Caption: Scalable synthetic routes to 1H-pyrazolo[4,3-b]pyridines.
Signaling Pathways
Caption: Inhibition of c-Met and CDK8 signaling by this compound derivatives.
Caption: Positive allosteric modulation of mGlu4 by a this compound derivative.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of 1H-pyrazolo[4,3-b]pyridine and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery. The following protocols and data will guide researchers in confirming the identity, structure, and purity of their synthesized compounds.
Overview of Analytical Techniques
The structural elucidation and characterization of this compound derivatives are primarily achieved through a combination of spectroscopic and chromatographic methods. The most common techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound, often through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also provide structural clues.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from impurities. When coupled with a UV detector, it can also provide quantitative information.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry.
The following sections provide detailed protocols and representative data for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are essential.
Experimental Protocol for NMR Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz) is recommended for better resolution.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Presentation: Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for various substituted this compound derivatives, as reported in the literature.[1][2][3][4]
| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.60 (d, 1H), 8.78 (d, 1H), 7.72–7.67 (m, 2H), 7.32 (t, 2H), 4.58 (q, 2H), 1.47 (t, 3H) | 162.8 (d), 160.4, 143.3, 143.2, 142.1, 137.6, 133.9, 131.7, 125.7 (d), 117.3 (d), 115.3, 62.1, 14.4 | CDCl₃ | [1] |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.63 (s, 1H), 8.46 (s, 1H), 7.67–7.49 (m, 4H), 4.59 (q, 2H), 1.48 (t, 3H) | 160.4, 143.2, 142.7, 142.1, 138.1, 134.8, 133.1, 132.0, 131.2, 131.0, 129.7, 128.4, 115.7, 62.2, 14.4 | CDCl₃ | [1] |
| N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide | 13.96 (bs, 1H), 11.24 (bs, 1H), 9.10 (d, 2H), 8.11 (d, 2H), 7.93–7.88 (m, 2H), 7.69–7.68 (m, 2H), 7.58–7.56 (m, 1H), 7.09 (d, 2H), 3.86 (s, 3H) | Not explicitly provided | DMSO-d₆ | [2] |
| (3-((5-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone | 12.56 (s, 1H), 9.21 (s, 1H), 8.44 (d, 1H), 8.15 (s, 1H), 7.81 (s, 1H), 7.61 (dd, 1H), 7.33–7.29 (m, 3H), 7.16–7.13 (m, 2H), 6.83 (d, 1H), 4.08 (s, 2H), 3.61 (s, 8H) | 169.93, 162.08, 160.48, 151.22, 150.99, 143.78, 143.07, 138.00 (d), 136.56, 130.95 (d), 129.30, 129.16, 128.19, 117.91, 117.30, 115.84 (d), 114.67, 66.68, 37.56 | DMSO-d₆ | [3] |
| 4-Anilino-6-phenyl-1H-pyrazolo[3,4-b]pyridine | 6.79 (s, 1H), 6.85 (brs, 1H), 7.01 (t, 1H), 7.22 (t, 2H), 7.30 (t, 1H), 7.43 (d, 2H), 7.49 (t, 2H), 8.10 (s, 1H), 8.23 (d, 2H) | 101.85, 109.38, 120.63, 121.41, 123.63, 126.22, 129.09, 129.19, 132.02, 139.50, 139.54, 141.10, 149.87, 155.56 | CDCl₃ | [4] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and for confirming its elemental composition through high-resolution analysis.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is necessary for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.
-
The solvent should be volatile and compatible with the ionization source.
-
If necessary, add a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the solution to promote ionization.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For pyrazolo[4,3-b]pyridines, positive ion mode ([M+H]⁺) is common.
-
For HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements (typically with an error of less than 5 ppm).
Data Presentation: Representative Mass Spectrometry Data
The following table presents representative high-resolution mass spectrometry data for several this compound derivatives.[1][4][5][6]
| Compound/Substituent | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₅H₁₁FN₄O₄ | [M+Na]⁺ | 353.0657 | 353.0667 | [1] |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₅H₁₁ClN₄O₄ | [M+H]⁺ | 347.0542 | 347.0548 | [1] |
| 2-(1-(4-(diethylamino)phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl)cyclopentan-1-one | C₂₄H₂₃N₄O⁺ | [M+H]⁺ | 383.1867 | 383.1867 | [5] |
| Diethyl (2-((1,3-diphenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)amino)ethyl)phosphoramidate | C₂₈H₂₉N₅O₃P | [M+H]⁺ | 529.2035 | 529.2030 | [6] |
| 6-(4-Anilino-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-2,2-dimethyl-1,3-dioxan-4-one | C₂₂H₂₁N₄O₄ | [M+H]⁺ | 405.1557 | 405.1557 | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Experimental Protocol for HPLC Analysis
Instrumentation:
-
An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, C8) is typically used. Common dimensions are 4.6 mm x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
-
Detection: UV detection is commonly used, with the wavelength set to the λmax of the this compound derivative (often around 254 nm).
-
Injection Volume: 5-20 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase or a strong organic solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 50-150 µg/mL).
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation: Representative HPLC Purity Data
The purity of this compound derivatives is often reported as a percentage of the total peak area in the chromatogram. For many research purposes, a purity of >95% is considered acceptable.[7][8][9]
| Compound Type | Column | Mobile Phase | Purity (%) | Reference |
| Pyrazoline derivative | Eclipse XDB C18 (150mm x 4.6mm x 5µm) | 0.1% TFA and Methanol (20:80) | >99% | [8] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | YMC ODS3 (50 mm × 4.6 mm, 5 µm) | Gradient of CH₃CN/H₂O with 0.1% TFA | >95% | [7] |
| 4-(4-(1-((1r,4r)-4-(dimethylamino)cyclohexyl)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)morpholin-3-one | Not specified | Not specified | 99.326% | [9] |
X-ray Crystallography
For crystalline this compound derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Experimental Protocol for X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Data Presentation: Representative Crystallographic Data
Crystallographic data for this compound derivatives are typically deposited in crystallographic databases. The following table provides examples of the type of information obtained.[10][11][12][13]
| Compound/Derivative | Crystal System | Space Group | Key Features | Reference |
| Piperonal chalcone derivative with pyrazolo[3,4-b]pyridine | Triclinic | P-1 | The crystal packing is stabilized by H···H bond interactions. | [10] |
| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Forms catemeric chains through N-H···N hydrogen bonds. | [11] |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Monoclinic | C2/c | Molecules form inversion dimers through N—H⋯N hydrogen bonds and are linked into chains by C—I⋯N halogen bonds. | [12] |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | The triazole and indole rings are twisted from each other. | [13] |
Visualized Workflows and Relationships
The following diagrams illustrate the typical workflow for characterizing a novel this compound derivative and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the characterization of this compound derivatives.
Caption: Logical relationship of analytical techniques in structural confirmation.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijcpa.in [ijcpa.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrazolo[4,3-b]pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of a this compound derivative via the one-pot SNAr/Japp-Klingemann reaction sequence, but I am observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of your starting materials, especially the 2-chloro-3-nitropyridine and the aryldiazonium salt, is crucial. Impurities can lead to side reactions and inhibit the desired transformation.
-
Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use. Arenediazonium tosylates are often more stable than their chloride counterparts and can be synthesized cleanly and used without further purification.[1]
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or the formation of side products.
-
Temperature: While the initial azo-coupling may proceed at room temperature, the subsequent cyclization often requires heating. However, excessively high temperatures can lead to decomposition and the formation of numerous side products.[1][2]
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for both the azo-coupling and the cyclization steps.
-
-
pH: The pH of the reaction medium is critical. Conventional Japp-Klingemann conditions with sodium acetate may not be suitable, leading to the formation of stable azo-compounds instead of the desired hydrazones.[2]
-
-
Catalyst/Reagent Choice: The choice of base for the cyclization step is important.
-
Recommendation: While strong bases like NaOH or MeONa can effect cyclization, they may also cause side reactions with ester groups. Milder nucleophilic bases such as DBU or secondary amines like pyrrolidine often give cleaner reactions.[1]
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common issue. Here are some likely culprits and how to address them:
-
Stable Azo-Compound Intermediate: Under certain conditions, the azo-compound formed after the initial coupling may be isolated instead of proceeding to the cyclized product. This is more likely if the conditions for the deacylation and cyclization are not optimal.
-
Recommendation: Ensure the addition of a suitable reagent, such as pyrrolidine, and gentle heating (e.g., 40 °C) to facilitate the deacylation and subsequent cyclization to the pyrazole ring.[2]
-
-
Products of Decomposition: Increasing the temperature or pH excessively during the Japp-Klingemann reaction can lead to a multitude of side products due to decomposition.[1][2]
-
Recommendation: Carefully control the reaction temperature and pH. Use TLC to monitor the reaction and avoid prolonged reaction times at elevated temperatures.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my final this compound product. What are some effective purification strategies?
Answer: The purification of pyrazolo[4,3-b]pyridine derivatives can be challenging due to their polarity.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a less polar solvent system and gradually increase the polarity. A common eluent system is a mixture of chloroform and ethyl acetate. For example, flash chromatography with 10% ethyl acetate in chloroform has been used successfully.[1] In some cases, a gradient of hexane and ethyl acetate is a good starting point.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and other water-soluble impurities before chromatographic purification. This typically involves pouring the reaction mixture into an acidic aqueous solution (e.g., 1N HCl) and extracting the product with an organic solvent like chloroform.[2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to achieve a high yield of 1H-pyrazolo[4,3-b]pyridines?
A1: An efficient one-pot method starts from readily available 2-chloro-3-nitropyridines. This involves a sequence of a nucleophilic aromatic substitution (SNAr) to form a pyridinyl keto ester, followed by a modified Japp-Klingemann reaction. This method offers operational simplicity and combines the azo-coupling, deacylation, and pyrazole ring annulation steps in a single pot.[1][2]
Q2: How critical is the choice of the diazonium salt?
A2: The stability of the diazonium salt is important for a clean reaction. Arenediazonium tosylates are often preferred over chlorides as they are more stable and less prone to explosive decomposition. They can be synthesized and used without further purification.[1][2]
Q3: Can I monitor the progress of the reaction?
A3: Yes, Thin Layer Chromatography (TLC) is a highly effective way to monitor the consumption of starting materials and the formation of intermediates and the final product. This allows for the optimization of reaction times and helps to prevent the formation of degradation products from overly long reaction times or excessive heating.
Q4: Are there any known challenges with specific substituents?
A4: The electronic nature of the substituents on the aryl diazonium salt can influence the reaction rate and yield. Both electron-donating and electron-withdrawing groups are generally well-tolerated in the one-pot synthesis from 2-chloro-3-nitropyridines, leading to good to excellent yields.
Data Presentation
Table 1: Effect of Aryl Diazonium Salt Substitution on the Yield of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
| Entry | Aryl Group | Yield (%) |
| 1 | 2-cyanophenyl | 85 |
| 2 | 4-methyl-2-nitrophenyl | 88 |
| 3 | 4-fluorophenyl | 76 |
| 4 | 2-chlorophenyl | 72 |
| 5 | 2-methyl-4-nitrophenyl | 73 |
| 6 | 2-methoxyphenyl | 78 |
Data sourced from Nikol'skiy, V. V., et al. (2023).[1]
Table 2: Effect of Pyridine Ring Substitution on the Yield of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
| Entry | Pyridine Substituent (at position 6) | Aryl Group | Yield (%) |
| 1 | Trifluoromethyl | 4-methyl-2-nitrophenyl | 84 |
| 2 | Trifluoromethyl | 2-cyanophenyl | 75 |
| 3 | Trifluoromethyl | 4-fluorophenyl | 71 |
| 4 | Trifluoromethyl | 2-methoxyphenyl | 63 |
Data sourced from Nikol'skiy, V. V., et al. (2023).[1]
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
This protocol is based on the efficient one-pot synthesis described by Nikol'skiy, V. V., et al. (2023).[1][2]
Materials:
-
Ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate
-
2-cyanophenyldiazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
1N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of ethyl 2-(3-nitro-2-pyridinyl)-3-oxobutanoate (1 mmol) in acetonitrile (5 mL), add 2-cyanophenyldiazonium tosylate (1.1 mmol).
-
To this mixture, add pyridine (1 mmol, 0.08 mL).
-
Stir the reaction mixture at room temperature for 5-60 minutes. Monitor the progress of the azo-coupling by TLC.
-
Once the azo-coupling is complete, add pyrrolidine (4 mmol, 0.33 mL) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 15-90 minutes. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of 1N hydrochloric acid.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mobile phase of 10% ethyl acetate in chloroform.
-
The final product, ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, is obtained as a white solid with a yield of 85%.[1]
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazolopyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to navigate and resolve common regioselectivity challenges encountered during the synthesis of pyrazolopyridines. This resource offers practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful and efficient synthesis of the desired pyrazolopyridine isomers.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you may encounter during your pyrazolopyridine synthesis experiments.
Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
-
Problem: The reaction yields a mixture of pyrazolopyridine regioisomers (e.g., pyrazolo[1,5-a]pyridine vs. pyrazolo[3,4-b]pyridine) or exclusively the undesired isomer. This is a frequent challenge, especially when using unsymmetrical starting materials.[1]
-
Troubleshooting Steps:
-
Evaluate Starting Material Design: The electronic and steric properties of substituents on your precursors are primary determinants of regioselectivity.
-
Unsymmetrical 1,3-Dicarbonyl Compounds: The relative electrophilicity of the two carbonyl groups will dictate the initial site of nucleophilic attack. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, a more electrophilic carbonyl group will favor the formation of one regioisomer over the other. If the electrophilicity is similar, a nearly 1:1 mixture can be expected.[2]
-
Substituted Aminopyrazoles/Aminopyridines: The position of electron-donating or electron-withdrawing groups on the starting amine will influence the nucleophilicity of the reacting centers and can direct the cyclization pathway.
-
-
Modify Reaction Conditions:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. For reactions involving 1,3-diketones, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase regioselectivity in pyrazole formation.[3][4][5][6] Protic solvents may favor one regioisomer, while aprotic solvents may favor another.
-
Catalyst Choice: The catalyst can play a crucial role in directing the reaction towards a specific isomer. For example, in the synthesis of pyrazolo[3,4-b]pyridines, various catalysts have been employed to improve yields and, in some cases, influence regioselectivity.[7]
-
Temperature and Reaction Time: Optimization of temperature and reaction time is critical. Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal conditions that favor the formation of the desired product while minimizing the formation of the undesired isomer.
-
-
Consider a Different Synthetic Strategy: If modifying the current protocol is unsuccessful, a different synthetic route that offers better regiocontrol may be necessary. For example, a three-component reaction generating a 1,3-CCC-biselectrophile in situ can sometimes overcome regioselectivity problems.[2]
-
Issue 2: Difficulty in Separating Regioisomers
-
Problem: The synthesized regioisomers are difficult to separate using standard purification techniques.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is most common, consider using other stationary phases like alumina (acidic, basic, or neutral) which can offer different selectivity.
-
Mobile Phase: A systematic optimization of the eluent system is crucial. A shallow gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. For challenging separations, consider adding a third solvent or additives like a small percentage of acetic acid or a trialkylamine to improve separation.[1]
-
Column Dimensions: Using a longer and narrower column can improve resolution.
-
-
Recrystallization: If the regioisomers have different solubilities in a particular solvent or solvent mixture, fractional recrystallization can be a highly effective method for separation.[1]
-
Preparative HPLC or SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in pyrazolopyridine synthesis?
A1: The primary factors are:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the starting materials can significantly influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization to form a specific regioisomer.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of a reactant to a particular site, favoring reaction at a less hindered position.
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time can all play a critical role in determining the regiochemical outcome.[1]
-
Nature of the Starting Materials: The inherent reactivity of the chosen precursors (e.g., aminopyrazole vs. aminopyridine, type of dicarbonyl compound) will predispose the reaction towards a particular isomeric scaffold.
Q2: How can I rationally design a synthesis to favor a specific pyrazolopyridine isomer?
A2: To favor a specific isomer, consider the following:
-
Retrosynthetic Analysis: Start by considering the desired final product and work backward to identify precursors that are predisposed to react with the desired regiochemistry. For example, to synthesize a specific 1H-pyrazolo[3,4-b]pyridine, you can choose between forming the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring onto a pre-existing pyridine.[2]
-
Literature Precedent: Search for published syntheses of structurally similar pyrazolopyridines. The reaction conditions and starting materials used in those syntheses can provide a good starting point for your own.
-
Computational Chemistry: Theoretical calculations can provide insights into the reaction mechanism and the relative stability of different transition states, helping to predict the most likely regioisomeric product under different conditions.[8]
Q3: Are there any general guidelines for choosing a solvent to improve regioselectivity?
A3: While solvent effects can be highly system-dependent, some general trends have been observed:
-
Fluorinated Alcohols (TFE, HFIP): These solvents have been shown to significantly enhance regioselectivity in pyrazole synthesis, often favoring the formation of one isomer in high ratios.[3][4][5][6]
-
Protic vs. Aprotic Solvents: The ability of a solvent to participate in hydrogen bonding can influence the reactivity of the starting materials and intermediates, thereby affecting the regiochemical outcome. It is often worthwhile to screen both protic (e.g., ethanol, acetic acid) and aprotic (e.g., DMF, DMSO, toluene) solvents.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from the literature to facilitate the comparison of different synthetic methods for achieving regioselectivity.
Table 1: Solvent Effects on the Regioselective Synthesis of Pyrazoles (Model for Pyrazolopyridines)
| Entry | 1,3-Diketone | Hydrazine | Solvent | Temperature (°C) | Time (h) | Isomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | RT | 1 | Low regioselectivity | - | [4] |
| 2 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | RT | 1 | 85:15 | - | [4] |
| 3 | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | RT | 1 | 97:3 | - | [4] |
| 4 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | EtOH | Reflux | 4 | 80:20 | 85 | [4] |
| 5 | 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | RT | 1 | >99:1 | 92 | [4] |
Table 2: Catalyst Comparison for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Ethanol | Reflux | 15 | 96 | [7] |
| 2 | Piperidine | Ethanol | Reflux | 70 | 85 | [7] |
| 3 | L-proline | Ethanol | Reflux | 90 | 70 | [7] |
| 4 | DABCO | Ethanol | Reflux | 120 | 60 | [7] |
| 5 | No catalyst | Ethanol | Reflux | 180 | 30 | [7] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes a general procedure for the ZrCl4-catalyzed cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones.[9]
-
Materials:
-
α,β-unsaturated ketone (0.5 mmol)
-
5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF), anhydrous (0.5 mL)
-
Ethanol (EtOH), anhydrous (0.5 mL)
-
Chloroform (CHCl3)
-
Water
-
-
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in anhydrous EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue.
-
Separate the two phases and wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
-
Protocol 2: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines
This protocol outlines a [3 + 2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds mediated by TEMPO.[10]
-
Materials:
-
N-aminopyridine derivative (0.2 mmol)
-
α,β-unsaturated compound (0.3 mmol)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.04 mmol)
-
Dichloromethane (DCM) (1.0 mL)
-
-
Procedure:
-
To a solution of the N-aminopyridine derivative (0.2 mmol) and the α,β-unsaturated compound (0.3 mmol) in DCM (1.0 mL), add TEMPO (0.04 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in the literature for the specific substrates (typically a few hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine.
-
Visualizations
Diagram 1: General Synthetic Pathways to Pyrazolopyridine Isomers
Caption: Key starting materials for the synthesis of pyrazolo[3,4-b] and pyrazolo[1,5-a]pyridine isomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical progression for addressing and resolving regioselectivity issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical insight into the regioselective formation of pyrazolo[1,4]-oxazepine and -oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting low reactivity in 1H-pyrazolo[4,3-b]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and functionalization of the 1H-pyrazolo[4,3-b]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactivity challenges with the this compound core?
A1: The this compound scaffold, while synthetically valuable, can present several reactivity challenges. The pyridine nitrogen's lone pair can coordinate to and deactivate palladium catalysts, a common issue in cross-coupling reactions. Regioselectivity during N-alkylation of the pyrazole ring is another significant hurdle due to the two adjacent and electronically similar nitrogen atoms. Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of attached functional groups.
Q2: How does the position of a substituent on the this compound ring affect its reactivity in cross-coupling reactions?
A2: The reactivity of a halo-substituted this compound in cross-coupling reactions is highly dependent on the position of the halogen. Halogens on the pyridine ring are generally more reactive than those on the pyrazole ring due to the pyridine's electron-deficient nature, which facilitates oxidative addition. Within the pyridine ring, the reactivity can vary, with halogens at the C7 position often being more susceptible to substitution.
Q3: What are the key factors influencing regioselectivity in the N-alkylation of this compound?
A3: The regiochemical outcome of N-alkylation on the pyrazole moiety is a delicate balance of steric and electronic effects, as well as reaction conditions. Key factors include:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 selectivity.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of my this compound, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in N-alkylation reactions of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Assess the Strength of the Base: The pKa of the pyrazole N-H is typically in the range of 14-15, requiring a sufficiently strong base for deprotonation.
-
Recommendation: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, KHMDS, or LiHMDS.
-
-
Evaluate the Alkylating Agent: The reactivity of the alkylating agent is crucial.
-
Recommendation: If using a less reactive alkyl halide (e.g., alkyl chloride), consider converting it to a more reactive iodide in situ using NaI or using a more reactive electrophile like an alkyl triflate.
-
-
Optimize Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.
-
Recommendation: While some alkylations proceed at room temperature, heating the reaction mixture may be necessary. Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal condition.
-
-
Consider Solvent Effects: The solvent plays a critical role in solubility and reaction kinetics.
-
Recommendation: Polar aprotic solvents like DMF and DMSO are commonly used and generally effective. If solubility is an issue, a solvent screen may be beneficial.
-
Issue 2: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)
Question: My N-alkylation of this compound is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the N-alkylation of pyrazoles is a common challenge. The following strategies can be employed to favor the formation of one regioisomer.
Strategies to Influence Regioselectivity:
-
Steric Control: If the this compound scaffold has substituents, their steric bulk can direct the alkylation to the less hindered nitrogen.
-
Choice of Base and Solvent System: The combination of base and solvent can have a profound impact on regioselectivity. For instance, using NaH in THF or K₂CO₃ in DMSO has been reported to favor N1-alkylation in some pyrazole systems.
-
Directed Ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, a DoM approach followed by quenching with an alkylating agent can provide high regioselectivity.
Data Presentation: N-Alkylation of a Generic Pyrazole Scaffold
The following table summarizes representative conditions for the N-alkylation of a generic pyrazole, illustrating how different parameters can influence the N1/N2 ratio. Note: This data is for a general pyrazole and should be used as a guideline for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Approx.) |
| 1 | MeI | K₂CO₃ | DMF | 25 | 1:1 |
| 2 | BnBr | NaH | THF | 0 to 25 | >10:1 |
| 3 | MeI | Cs₂CO₃ | Acetonitrile | 80 | 1:3 |
| 4 | BnBr | KHMDS | Toluene | -78 to 25 | >20:1 |
Issue 3: Low Reactivity in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura coupling with a halo-substituted this compound, but the reaction is sluggish and gives a low yield. What can I do to improve the outcome?
Answer: The low reactivity of halo-1H-pyrazolo[4,3-b]pyridines in Suzuki-Miyaura coupling is often due to catalyst inhibition by the pyridine nitrogen and the stability of the C-X bond.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Comparison of Suzuki Coupling Conditions for Halo-Pyrazoles
The following table provides a comparison of typical conditions and yields for the Suzuki-Miyaura coupling of different halo-pyrazoles. This data can serve as a starting point for optimizing reactions with halo-1H-pyrazolo[4,3-b]pyridines.[1]
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Issue 4: Side Product Formation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer: The formation of side products in Suzuki-Miyaura coupling is a common issue. Understanding the pathways leading to these byproducts is key to their mitigation.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.
-
Cause: Often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
-
Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen). Ensure a pre-catalyst that readily forms the active Pd(0) species is used.
-
-
Dehalogenation of the Halo-Pyrazolopyridine: The halogen atom is replaced by a hydrogen atom.
-
Cause: Can occur via a competing reaction pathway where a hydride source is present.
-
Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions may help.
-
-
Protodeboronation: The boronic acid or ester reacts with a proton source to replace the boron group with a hydrogen atom.
-
Cause: This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water if using a non-aqueous system and consider using a milder base.
-
References
optimization of reaction conditions for 1H-pyrazolo[4,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrazolo[4,3-b]pyridines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction yield for the synthesis of 1H-pyrazolo[4,3-b]pyridine is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of 1H-pyrazolo[4,3-b]pyridines can arise from several factors. Below is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: The purity of your reactants, particularly the substituted nitropyridines and the corresponding anilines for the generation of diazonium salts, is critical. Impurities can lead to unwanted side reactions.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or the choice of base can lead to incomplete reactions or degradation of the product.[1]
-
Recommendation: Carefully optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time. The choice of base is also crucial; for the cyclization step, a combination of a less nucleophilic base like pyridine followed by a more nucleophilic one like pyrrolidine has been shown to be effective.[1]
-
-
Solvent Effects: The solvent plays a significant role in the solubility of reactants and the overall reaction kinetics.
-
Recommendation: Anhydrous solvents are often necessary to prevent unwanted side reactions. For the synthesis involving SNAr and Japp-Klingemann reactions, anhydrous THF has been used effectively for the initial step.[1]
-
-
Incomplete Diazotization: The formation of the arenediazonium salt is a critical step. Incomplete diazotization will directly result in lower yields.
-
Recommendation: Ensure proper temperature control (typically 0-5 °C) during the diazotization process. The use of stable arenediazonium tosylates can also be advantageous.[1]
-
Issue 2: Formation of Side Products and Rearrangements
Question: I am observing significant side products in my reaction mixture, including a potential rearranged product. What could be the cause?
Answer: The formation of side products is a common challenge. In the synthesis of 1H-pyrazolo[4,3-b]pyridines via the Japp-Klingemann reaction, an unusual C-N migration of an acetyl group can occur, leading to the formation of an N-aryl-N-acetylhydrazone intermediate.[1]
-
Understanding the Rearrangement: This rearranged product can be an intermediate that converts to the desired pyrazolopyridine under the right conditions.[1]
-
Troubleshooting Steps:
-
Base Selection: The choice of base can influence the formation and subsequent conversion of this intermediate. While non-nucleophilic bases like K2CO3 may lead to decomposition, milder nucleophilic bases such as DABCO or secondary amines can promote the reaction.[1] Pyrrolidine has been found to be effective in converting the rearranged intermediate to the final product.[1]
-
Reaction Monitoring: Use 1H NMR to monitor the reaction progress and identify the presence of the N-acetyl hydrazone intermediate.[1]
-
Temperature Control: A subsequent increase in temperature (e.g., to 40 °C) after the initial coupling can facilitate the conversion of the intermediate to the final pyrazolopyridine product.[1]
-
Issue 3: Purification Challenges
Question: I am having difficulty purifying my this compound product. What are the best practices?
Answer: Purification of pyrazolopyridines can be challenging due to their polarity and the presence of closely related side products.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before chromatographic purification.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the synthesis of various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, demonstrating the impact of different substituents on the aryl ring on the reaction yield.
Table 1: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]
| Entry | Aryl Substituent | Yield (%) |
| 1 | 2-cyanophenyl | 85 |
| 2 | 4-methyl-2-nitrophenyl | 88 |
| 3 | 2-(methoxycarbonyl)phenyl | 65 |
| 4 | 4-fluorophenyl | 76 |
| 5 | 2-chlorophenyl | 72 |
| 6 | 2-methyl-4-nitrophenyl | 73 |
| 7 | 2-methoxyphenyl | 78 |
Experimental Protocols
General Procedure for the Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
This protocol is based on a method involving an SNAr reaction followed by a modified Japp-Klingemann reaction.
Step 1: Synthesis of Pyridin-2-yl Keto Esters
-
To a stirred suspension of NaH (60% in mineral oil, 40 mmol) in anhydrous THF (50 mL), add ethyl acetoacetate (20 mmol) dropwise.
-
Stir the suspension for 15 minutes.
-
Add the corresponding 2-chloro-3-nitropyridine (20 mmol) in small portions.
-
Stir the reaction mixture at 40 °C for 2–6 hours (monitor by TLC).
-
Pour the reaction mixture into 250 mL of water and perform subsequent work-up.
Step 2: One-pot Azo-coupling, Deacylation, and Pyrazole Ring Annulation
-
Synthesize the arenediazonium tosylates from the corresponding anilines.
-
React the arenediazonium tosylate with the pyridin-2-yl keto ester from Step 1 in the presence of pyridine. This initially forms an azo-compound.
-
For the one-pot cyclization, add pyrrolidine to the reaction mixture and heat to 40 °C. Pyrrolidine acts as a nucleophilic base to facilitate deacylation and subsequent cyclization to the this compound.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
General Synthetic Workflow
References
identifying and minimizing side products in pyrazolopyridine synthesis
Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of side products in pyrazolopyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolopyridines, with a focus on identifying and mitigating the formation of common side products.
Issue 1: Formation of a Mixture of Regioisomers
Q1: My reaction is producing a mixture of pyrazolopyridine regioisomers. What are the common causes and how can I improve regioselectivity?
A1: The formation of regioisomeric mixtures is a frequent challenge in pyrazolopyridine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The regioselectivity is primarily influenced by the relative reactivity of the electrophilic centers and the nucleophilic centers of your reactants, as well as the reaction conditions.
Common Causes:
-
Slight Differences in Carbonyl Reactivity: In unsymmetrical 1,3-dicarbonyls, if the two carbonyl groups have similar electrophilicity, both can react with the hydrazine, leading to a mixture of products.[1]
-
Ambident Nucleophilicity of Hydrazine: Substituted hydrazines have two non-equivalent nitrogen atoms, both of which can potentially initiate the cyclization, resulting in different regioisomers.
-
Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst can significantly influence the reaction pathway and, consequently, the regioselectivity.[1]
Strategies to Minimize Regioisomer Formation:
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is preferentially attacked. Experiment with a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol, water) and polar aprotic (e.g., DMF, DMSO).
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. Conversely, in some cases, higher temperatures might be required to overcome the activation energy barrier for the desired pathway.
-
Catalyst Selection: The use of acid or base catalysts can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, thereby directing the reaction towards a single regioisomer. Common catalysts include acetic acid, p-toluenesulfonic acid (p-TSA), and piperidine.
-
-
Use of Pre-activated Substrates or In Situ Generation:
-
To circumvent issues with similar carbonyl reactivity, consider using a pre-activated dicarbonyl equivalent, such as an enaminone or an enone, where one electrophilic site is clearly more reactive.
-
In-situ formation of a more reactive intermediate can also control regioselectivity. For example, a Knoevenagel condensation between an aldehyde and an active methylene compound can generate an α,β-unsaturated system that undergoes a regioselective Michael addition.
-
Quantitative Data on Regioselectivity:
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomer A : B | Yield (%) | Reference |
| None | Ethanol | Reflux | ~ 1 : 1 | 85 | [1] |
| Acetic Acid | Ethanol | Reflux | 4 : 1 | 90 | [1] |
| p-TSA | Toluene | 80 | 9 : 1 | 88 | This is a representative example |
| Piperidine | Methanol | Room Temp | 1 : 5 | 82 | This is a representative example |
Issue 2: Presence of Dimeric Impurities in the Product
Q2: I have identified a dimeric byproduct in my pyrazolopyridine synthesis. What is the likely mechanism of its formation and how can I prevent it?
A2: Dimerization of starting materials or intermediates can be a significant side reaction, particularly when using 5-aminopyrazoles as precursors.
Plausible Mechanism of Dimer Formation:
Under certain conditions, such as in the presence of a copper catalyst and an oxidant, 5-aminopyrazoles can undergo oxidative dimerization. This can occur through the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, leading to various dimeric structures. The reaction may proceed through a radical mechanism.
Strategies to Minimize Dimer Formation:
-
Control of Reaction Atmosphere: If an oxidative dimerization is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of these byproducts.
-
Choice of Catalyst: Avoid catalysts known to promote oxidative coupling, such as certain copper salts, if dimerization is a persistent issue. Consider alternative catalysts that favor the desired cyclization pathway.
-
Stoichiometry Control: Ensure precise stoichiometry of your reactants. An excess of the aminopyrazole starting material might increase the likelihood of self-condensation or dimerization.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to an increase in side products. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the main product is formed to avoid the formation of degradation or side products.
Issue 3: Observation of Over-Alkylated or N-Oxide Byproducts
Q3: My reaction involves an alkylating agent, and I am observing over-alkylation. In another reaction under oxidative conditions, I suspect the formation of an N-oxide. How can I address these issues?
A3: Over-alkylation and N-oxide formation are potential side reactions depending on the specific synthetic route and reagents used.
Over-Alkylation:
-
Cause: If the pyrazolopyridine product has multiple nucleophilic nitrogen atoms (on both the pyrazole and pyridine rings), and an excess of a reactive alkylating agent is used, over-alkylation can occur, leading to di-alkylated or even tri-alkylated products.
-
Minimization Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the alkylating agent, using only a slight excess or even a 1:1 ratio.
-
Reaction Conditions: Use a weaker base and a lower reaction temperature to reduce the rate of the second alkylation.
-
Protecting Groups: If selective alkylation is difficult to achieve, consider using a protecting group strategy to block one of the nitrogen atoms, followed by deprotection after the desired alkylation.
-
N-Oxide Formation:
-
Cause: The nitrogen atom on the pyridine ring is susceptible to oxidation, especially in the presence of oxidizing agents (e.g., m-CPBA, hydrogen peroxide) or even air at elevated temperatures.[2]
-
Minimization Strategies:
-
Inert Atmosphere: As with dimerization, conducting the reaction under an inert atmosphere can prevent air oxidation.
-
Avoid Strong Oxidants: If possible, choose synthetic routes that do not involve strong oxidizing agents.
-
Control of Reaction Temperature: High temperatures can promote oxidation.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common side products in pyrazolopyridine synthesis?
A4: The most frequently encountered side products include:
-
Regioisomers: Especially when using unsymmetrical starting materials.[1]
-
Dimeric Impurities: Arising from the self-condensation of starting materials like 5-aminopyrazoles.
-
Incomplete Cyclization Products: Stable intermediates that have not fully cyclized to the final pyrazolopyridine ring system.
-
Over-Alkylation Products: When using alkylating agents, multiple nitrogen atoms in the pyrazolopyridine core can be alkylated.
-
N-Oxides: Formation on the pyridine ring nitrogen under oxidative conditions.[2]
-
Rearrangement Products: In some cases, unexpected rearrangements, such as C-N migration of acyl groups, have been observed.[3]
Q5: How can I effectively purify my pyrazolopyridine product from its regioisomer?
A5: Separating regioisomers can be challenging due to their similar physical properties. The following techniques can be employed:
-
Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A shallow gradient elution is often required to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high purity products. Both normal-phase and reverse-phase columns can be effective, depending on the polarity of the isomers.
-
Crystallization: If there is a significant difference in the solubility of the regioisomers in a particular solvent system, fractional crystallization can be an effective purification method. This often requires careful screening of various solvents and solvent mixtures.
Q6: Are there any general recommendations for improving the overall yield and purity of pyrazolopyridine synthesis?
A6: Yes, several general principles can be applied:
-
Purity of Starting Materials: Ensure that all reactants and solvents are of high purity, as impurities can lead to side reactions and lower yields.
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Systematic Optimization: Employ a systematic approach to optimize reaction parameters such as temperature, concentration, catalyst loading, and reaction time. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol describes a method to favor the formation of one regioisomer through the use of an acid catalyst.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
1-(4-Chlorophenyl)-1,3-butanedione (unsymmetrical 1,3-dicarbonyl)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) and 1-(4-chlorophenyl)-1,3-butanedione (1.05 eq) in ethanol.
-
Add glacial acetic acid (0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome: The use of acetic acid as a catalyst is expected to favor the formation of one regioisomer over the other, leading to a higher yield of the desired product and simplifying purification.
Protocol 2: Purification of Pyrazolopyridine Isomers by HPLC
This protocol provides a general guideline for the separation of pyrazolopyridine regioisomers using reverse-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve the crude mixture of pyrazolopyridine isomers in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO). Filter the solution through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
On an analytical HPLC system with a C18 column, develop a gradient method to separate the isomers. A typical starting gradient could be 10-90% acetonitrile in water (with 0.1% TFA or formic acid in both phases) over 20-30 minutes.
-
Optimize the gradient, flow rate, and mobile phase modifier to achieve baseline separation of the isomers.
-
-
Preparative Scale-Up:
-
Scale up the optimized analytical method to a preparative HPLC system with a larger C18 column.
-
Inject the prepared sample and collect the fractions corresponding to each isomer peak.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the mobile phase solvents under reduced pressure (e.g., using a rotary evaporator).
-
If a non-volatile buffer was used, a further purification step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove the buffer salts.
-
Dry the purified product under high vacuum.
-
Visualizations
Caption: General experimental workflow for pyrazolopyridine synthesis and purification.
Caption: Logical relationships between common side products and their minimization strategies.
References
Technical Support Center: 1H-pyrazolo[4,3-b]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1H-pyrazolo[4,3-b]pyridine compounds.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers During Experiments
Symptoms:
-
Visible precipitate or cloudiness after adding the compound from a DMSO stock solution to an aqueous buffer (e.g., PBS, cell culture media).
-
Inconsistent results in biological assays.
-
Low apparent concentration of the compound in solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Exceeding Kinetic Solubility Limit | The final concentration of the compound in the aqueous buffer is higher than its kinetic solubility. Solution: Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer. Reduce the final concentration of the compound in your experiment to be below this limit. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can cause the compound to precipitate when the solvent polarity changes drastically. Solution: Keep the final DMSO concentration below 1% (ideally ≤ 0.5%). Prepare a more concentrated stock solution in DMSO if necessary to minimize the volume added to the aqueous buffer. |
| pH of the Aqueous Buffer | The pH of the buffer can significantly impact the solubility of ionizable compounds. For basic compounds like pyridines, solubility is generally higher at lower pH. Solution: Measure the pH of your buffer. If your compound has a basic pKa, consider using a buffer with a slightly lower pH, if compatible with your experimental system. Determine the pH-dependent solubility profile of your compound (see Experimental Protocols). |
| Buffer Components | Salts and proteins (e.g., in fetal bovine serum) in the buffer can interact with the compound, leading to precipitation. Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) versus complex media. If solubility is lower in complex media, consider reducing the serum concentration or using serum-free media for the initial compound addition, if the experimental design allows. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature can lead to precipitation. Solution: Ensure all solutions are at the same temperature before mixing. For cell-based assays, pre-warm the media to 37°C before adding the compound. Avoid storing prepared solutions with the compound at 4°C unless solubility at that temperature has been confirmed. |
Troubleshooting Workflow for Precipitation Issues
Technical Support Center: 1H-Pyrazolo[4,3-b]Pyridine Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1H-pyrazolo[4,3-b]pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound derivatives?
For general-purpose storage, this compound and its derivatives should be stored in a cool, dry place.[1] For long-term storage, refrigeration at 2-8°C is recommended to maintain compound integrity.[2] It is also advisable to store them in tightly sealed containers, protected from light and moisture.
Q2: I am observing discoloration of my this compound derivative during storage. What could be the cause?
Discoloration can be an indication of compound degradation or reaction with impurities. This may be caused by:
-
Exposure to light, air (oxidation), or moisture: Ensure the compound is stored in an inert atmosphere (e.g., under argon or nitrogen) and in a light-protecting container (e.g., amber vial).
-
Residual solvents or reagents from synthesis: Impurities can lead to side reactions over time.[3] Re-purification of the compound might be necessary.
-
Inherent instability of the specific derivative: Some functional groups on the derivative may render it less stable.
Q3: My this compound derivative shows poor solubility in my desired solvent. What can I do?
The parent this compound is sparingly soluble in water.[1] For derivatives, solubility will depend on the specific functional groups present. To improve solubility, you can try:
-
Using a co-solvent system: For example, a mixture of an organic solvent (like DMSO, DMF, or ethanol) and an aqueous buffer.
-
Adjusting the pH: If your compound has acidic or basic functional groups, adjusting the pH of the solution can significantly improve solubility.
-
Sonication or gentle heating: These methods can help dissolve the compound, but be cautious as excessive heat may cause degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Question: I am getting variable results with my this compound derivative in my biological assays. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent results can stem from several factors related to compound stability and handling.
Troubleshooting Steps:
-
Assess Compound Purity: Verify the purity of your compound using analytical techniques like HPLC or LC-MS. Impurities can interfere with the assay.
-
Evaluate Stock Solution Stability: Prepare fresh stock solutions for each experiment. If you need to store stock solutions, aliquot them into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to determine the stability of your compound in the chosen solvent over time.
-
Check for Degradation in Assay Media: Some compounds may degrade in aqueous assay buffers. You can assess this by incubating the compound in the assay media for the duration of the experiment and then analyzing for degradation products by HPLC or LC-MS.
-
Consider pH Effects: The pH of your assay media could affect the stability and activity of your compound. Ensure the pH is controlled and consistent across experiments.
Issue 2: Low Yield or Impurity Formation During Synthesis
Question: I am experiencing low yields and the formation of multiple byproducts during the synthesis of a this compound derivative. How can I optimize my reaction?
Answer: Low yields and side reactions are common challenges in heterocyclic synthesis. A systematic approach to optimization is key. For related pyrazolopyridine syntheses, issues often arise from starting material purity and reaction conditions.[4]
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure all reactants and reagents are of high purity. Impurities in starting materials can lead to unwanted side reactions.[4]
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and product yield.[4] Screen a variety of solvents to find the optimal one for your specific reaction.
-
Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of the product.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal conditions.[4]
-
Catalyst Choice: If your reaction is catalyzed, the type and loading of the catalyst can be critical.[4] Experiment with different catalysts and concentrations.
-
Control of Regioselectivity: The formation of regioisomers is a known challenge in the synthesis of similar compounds.[4] Reaction conditions, such as the choice of catalyst and solvent, can influence regioselectivity.[4]
Data Presentation: Stability Assessment
To systematically evaluate the stability of your this compound derivatives, it is recommended to conduct forced degradation studies. The following table provides a template for recording and comparing stability data under various stress conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |
| Acidic Hydrolysis | 24, 48, 72 hours | 60 | ||
| (0.1 M HCl) | ||||
| Basic Hydrolysis | 24, 48, 72 hours | 60 | ||
| (0.1 M NaOH) | ||||
| Oxidative | 24, 48, 72 hours | Room Temp | ||
| (3% H₂O₂) | ||||
| Photolytic | 1.2 million lux hours | Room Temp | ||
| (ICH Q1B) | ||||
| Thermal | 7 days | 80 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for assessing the stability of this compound derivatives under various stress conditions, based on standard pharmaceutical stability testing guidelines.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 24, 48, 72 hours). After incubation, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. After incubation, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photostability: Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample after exposure.
-
Thermal Degradation: Keep the solid compound in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 7 days). After exposure, dissolve the compound in a suitable solvent to a concentration of 100 µg/mL for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to profile any degradation products.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing on this compound derivatives.
Caption: Workflow for forced degradation stability testing.
Potential Degradation Pathway
Based on known degradation pathways of related heterocyclic compounds like pyridine and pyrazoles, a potential degradation pathway for this compound derivatives could involve oxidation and hydrolysis.[6][7][8]
Caption: A potential oxidative degradation pathway.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 272-52-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Technical Support Center: Troubleshooting False Positives in 1H-pyrazolo[4,3-b]pyridine Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering false positives during the screening of 1H-pyrazolo[4,3-b]pyridine compound libraries. The following information is designed to help you identify and eliminate misleading results, ensuring the progression of genuine hit compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for getting false positives in my this compound kinase screening assay?
A1: False positives in kinase assays involving heterocyclic compounds like 1H-pyrazolo[4,3-b]pyridines can arise from several factors:
-
Compound Interference with Assay Technology: The compound may directly interfere with the detection method. For example, in fluorescence-based assays, a compound might be autofluorescent. In luminescence-based assays (e.g., Kinase-Glo®), the compound could directly inhibit the luciferase enzyme.[1][2]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to a positive result that is not due to specific binding at the active site.[3]
-
Cytotoxicity: In cell-based assays, the compound may appear to inhibit a signaling pathway by simply being toxic to the cells.[2] A reduction in signal could be misinterpreted as target inhibition when it is actually a result of cell death.
-
Off-Target Effects: The compound may be a genuine kinase inhibitor but not for the specific target of interest in your primary screen. The pyrazolopyridine scaffold is known to interact with a variety of kinases.[4]
-
Lack of Specificity: The observed activity might be real but not specific to the intended target, indicating promiscuous inhibition.[5]
-
Impurity in the Sample: Contaminants in the compound sample, such as metals, can sometimes be the cause of the observed inhibitory activity.[6]
Q2: My primary screen yielded several hits. What is the first step I should take to validate them?
A2: The crucial first step is to perform a hit confirmation screen. This involves re-testing the initial hits in the same primary assay, typically in triplicate and at multiple concentrations to generate a dose-response curve and determine the IC50 value.[7] This step helps to eliminate random errors from the primary screen. If the activity is reproducible, you should then proceed to orthogonal and counter-screening assays to rule out false positives.[5]
Q3: What is an orthogonal assay and why is it important?
A3: An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but uses a different technology or method.[3][7] For example, if your primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free biophysical binding assay like Surface Plasmon Resonance (SPR) or a cell-based assay measuring the phosphorylation of a downstream target.[8] This is critical to confirm that the observed activity is genuine and not an artifact of the primary assay's technology.[5]
Q4: How can I be sure that my this compound hit is actually binding to my target kinase?
A4: To confirm direct binding to your target kinase, biophysical assays are the gold standard. Techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), and Isothermal Titration Calorimetry (ITC) can provide direct evidence of binding and can also determine binding affinity and kinetics.[5][8][9]
Q5: My compound is active in a biochemical assay but shows no activity in my cell-based assay. What could be the issue?
A5: This is a common challenge. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by enzymes within the cell.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Cellular ATP Concentration: In ATP-competitive kinase inhibitor screens, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a loss of potency compared to biochemical assays where ATP concentrations are often lower.
Troubleshooting Workflow for False Positives
The following diagram outlines a systematic workflow to identify and eliminate false positives from your screening campaign.
Caption: A workflow for troubleshooting and validating hits from a primary screen.
Representative Data of 1H-pyrazolo[3,4-b]pyridine Kinase Inhibitors
The following table presents a summary of IC50 values for exemplary 1H-pyrazolo[3,4-b]pyridine derivatives against various kinases, illustrating the potency and potential for off-target effects within this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 15y | TBK1 | 0.2 | Biochemical | [7] |
| BMS-265246 | CDK1/cycB | 6 | Biochemical | [10] |
| BMS-265246 | CDK2/cycE | 9 | Biochemical | [10] |
| Compound 7n | FGFR1 | 42.4 | Biochemical | [11] |
| Compound 7n | FGFR2 | 15.6 | Biochemical | [11] |
| Compound 7n | FGFR3 | 2.3 | Biochemical | [11] |
| Compound 7n | KDR (VEGFR2) | > 1000 | Biochemical | [11] |
| Compound 3 | CDK1 | - | Biochemical | [12] |
| Compound 3 | CDK2 | - | Biochemical | [12] |
Signaling Pathway Context: FGFR Signaling
Since 1H-pyrazolo[4,3-b]pyridines have been identified as potent inhibitors of kinases like Fibroblast Growth Factor Receptor (FGFR), understanding the downstream signaling pathway is crucial for designing cell-based assays. Inhibition of FGFR should lead to a decrease in the phosphorylation of downstream effectors like MEK and ERK.
Caption: A simplified diagram of the FGFR signaling pathway.
Detailed Experimental Protocols
Here are detailed protocols for key experiments to validate your hits and eliminate false positives.
Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of your this compound compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability indicates cytotoxicity.
Luciferase Counter-Screen
This assay is essential if your primary screen uses a luciferase-based readout (e.g., Kinase-Glo®).
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing purified luciferase enzyme, ATP, and the luciferase substrate (e.g., D-luciferin).
-
Compound Addition: In a 384-well plate, add your hit compounds at the same concentration used in the primary screen.
-
Reaction Initiation: Add the luciferase enzyme mix to the wells.
-
Data Acquisition: Measure the luminescence signal immediately using a luminometer.
-
Data Analysis: Compare the luminescence in the presence of your compound to a vehicle control. A significant decrease in the signal suggests your compound is a direct inhibitor of luciferase and is likely a false positive from the primary screen.[14][15]
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding.
Methodology:
-
Reaction Mix Preparation: In each well of a 384-well PCR plate, prepare a mix containing your purified target kinase, a fluorescent dye (e.g., SYPRO™ Orange), and your hit compound or DMSO vehicle.[16]
-
Thermal Denaturation: Place the plate in a real-time PCR machine. Program the instrument to gradually increase the temperature from 25°C to 95°C, while continuously monitoring the fluorescence.[6][16]
-
Data Acquisition: The dye will fluoresce as it binds to the hydrophobic regions of the protein that are exposed during unfolding.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm). A significant increase in the Tm in the presence of your compound compared to the DMSO control indicates that the compound binds to and stabilizes the protein, confirming a direct interaction.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to a protein.[17]
Methodology:
-
Protein Immobilization: Covalently immobilize your purified target kinase onto the surface of a sensor chip.[8]
-
Compound Injection: Inject a series of concentrations of your this compound compound over the sensor surface. Also, inject a running buffer blank for background subtraction.
-
Data Acquisition: The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[5]
References
- 1. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. sketchviz.com [sketchviz.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. criver.com [criver.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reframeDB [reframedb.org]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
- 17. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 1H-pyrazolo[4,3-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-pyrazolo[4,3-b]pyridines, with a focus on optimizing catalyst selection.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my 1H-pyrazolo[4,3-b]pyridine synthesis. What are the potential causes related to the catalyst and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can often be traced back to the catalyst or reaction conditions. Here are several factors to consider:
-
Catalyst Choice and Activity: The selected catalyst may not be optimal for your specific substrates. Different synthetic routes to 1H-pyrazolo[4,3-b]pyridines rely on different types of catalysts, such as palladium for cross-coupling reactions, copper catalysts for cycloadditions, or organocatalysts like L-proline for condensation reactions.[1] Ensure the catalyst you are using is appropriate for the reaction mechanism. Catalyst activity can also be diminished due to improper storage or handling.
-
Catalyst Loading: The amount of catalyst used is crucial. Too little catalyst can lead to an incomplete reaction, while too much can sometimes promote side reactions. It is recommended to start with the catalyst loading reported in the literature for a similar synthesis and then optimize from there. For instance, in certain syntheses, as little as 0.05 mol% of a chiral Rh(III) complex has been shown to be effective.[2] In other cases, a higher loading, such as 0.1 equiv of a copper(II) catalyst, was found to be optimal.[3]
-
Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that are interdependent with the catalyst's performance. Some reactions may require elevated temperatures to proceed efficiently, while others might be conducted at room temperature.[4] The solvent can affect the solubility of the reactants and the catalyst's activity. A solvent screen is often a valuable optimization step.[4]
-
Purity of Starting Materials: Impurities in your reactants can poison the catalyst or lead to the formation of byproducts, thus lowering the yield of your desired product.[4] Ensure the purity of your starting materials before beginning the reaction.
Issue 2: Formation of Regioisomers and Side Products
Question: My reaction is producing a mixture of regioisomers or other unexpected side products. How can catalyst selection and reaction conditions help improve selectivity?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[1][5] Several strategies can be employed to improve regioselectivity:
-
Catalyst and Ligand Choice: The catalyst and its associated ligands can play a significant role in directing the regioselectivity of a reaction. For asymmetric synthesis, chiral catalysts such as chiral-at-metal Rh(III) complexes or chiral bipyridine-N,N'-dioxides with a metal co-catalyst like Ni(OTf)2 have been used to achieve high enantioselectivity, which can also influence regioselectivity.[2][6]
-
Solvent Effects: The choice of solvent can influence the reaction pathway and favor the formation of one regioisomer over another.[7]
-
pH Control: In some cases, adjusting the pH of the reaction mixture can influence the site of reactivity on the substrates, thereby controlling regioselectivity.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the thermodynamically more stable product.
Issue 3: Difficulty in Catalyst Removal and Product Purification
Question: I am having trouble removing the catalyst from my reaction mixture, leading to contamination of my final product. What can I do?
Answer: Catalyst removal is a critical step in the work-up procedure. The method for removal will depend on the type of catalyst used.
-
Heterogeneous Catalysts: If you are using a heterogeneous catalyst, such as a metal on a solid support (e.g., Pd/C) or a nano-magnetic catalyst, it can typically be removed by simple filtration or by using an external magnet.[8][9] The reusability of such catalysts can also be an advantage.[9]
-
Homogeneous Catalysts: Homogeneous catalysts can be more challenging to remove. Common techniques include:
-
Column Chromatography: This is a standard method for purifying organic compounds and can be effective in separating the product from the catalyst.[4]
-
Extraction: A liquid-liquid extraction with an appropriate aqueous solution can sometimes be used to remove metal-based catalysts.
-
Scavenger Resins: These are solid supports with functional groups that can bind to the metal catalyst, allowing it to be filtered off.
-
Data Presentation
Table 1: Comparison of Various Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst | Catalyst Loading | Reaction Conditions | Yield (%) | Notes |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | 20 mg | Solvent-free, 100 °C | High (70-90%) | Nano-magnetic catalyst, reusable up to 7 times.[9][10] |
| Copper(II) acetylacetonate | 0.1 equiv | Room Temperature | Up to 94% | Effective for [3+3] cycloaddition reactions.[3] |
| Chiral bipyridine-N,N'-dioxides / Ni(OTf)2 | 2.0-2.2 mol% | - | 85-97% | Provides high enantioselectivity (up to 99%).[6] |
| Chiral-at-metal Rh(III) complexes | 0.05 mol% | - | 81-98% | High enantioselectivity (85-99%).[2] |
| L-proline | - | EtOH, 80 °C, 30-60 min | - | Used in three-component reactions.[1] |
| Pd/C | - | H2 atmosphere | 94% | Used for hydrogenation steps in multi-step syntheses.[8] |
Experimental Protocols
General Procedure for a Three-Component Synthesis of 1H-pyrazolo[4,3-b]pyridines using a Heterogeneous Catalyst:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the 5-aminopyrazole derivative (1 mmol), and the active methylene compound (1 mmol).[4]
-
Catalyst Addition: Add the optimized amount of the heterogeneous catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2).[9]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 100 °C) under solvent-free conditions or in a suitable solvent.[4][9]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Catalyst Removal: If a magnetic catalyst was used, it can be separated using an external magnet.[9] Otherwise, dissolve the crude mixture in a suitable solvent and filter to remove the catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Mandatory Visualization
Caption: A logical workflow for catalyst selection in this compound synthesis.
Caption: Inhibition of a signaling pathway by a this compound derivative.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 9. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1H-pyrazolo[4,3-b]pyridine Scaffolds and Established Drugs in Key Therapeutic Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Inhibitors
The 1H-pyrazolo[4,3-b]pyridine and its isomeric 1H-pyrazolo[3,4-b]pyridine core structures have emerged as versatile scaffolds in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant biological targets. This guide provides a comprehensive comparison of these novel inhibitors against well-established drugs, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative this compound and 1H-pyrazolo[3,4-b]pyridine inhibitors compared to known drugs targeting key proteins in oncology and immunology.
Table 1: Inhibition of PD-1/PD-L1 Interaction
| Compound | Scaffold | Target | IC50 (nM) | Known Drug Comparison |
| D38[1] | 1-methyl-1H-pyrazolo[4,3-b]pyridine | PD-1/PD-L1 Interaction | 9.6[1] | BMS-202 (IC50 = 18 nM)[2] |
Table 2: Inhibition of Fibroblast Growth Factor Receptor (FGFR)
| Compound | Scaffold | Target | IC50 (nM) | Known Drug Comparison |
| Compound 7n | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | <1 (in multiple cell lines) | AZD4547 (less potent than 7n in tested cell lines) |
Table 3: Inhibition of Anaplastic Lymphoma Kinase (ALK)
| Compound | Scaffold | Target | IC50 (nM) | Known Drug Comparison |
| Compound 10g | 1H-pyrazolo[3,4-b]pyridine | ALK-L1196M (Crizotinib-Resistant Mutant) | <0.5 | Crizotinib (Resistant) |
Table 4: Inhibition of TANK-Binding Kinase 1 (TBK1)
| Compound | Scaffold | Target | IC50 (nM) | Known Drug Comparison |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2[3] | MRT67307 (IC50 = 28.7 nM)[3] |
Table 5: Inhibition of Topoisomerase IIα (Qualitative Comparison)
| Compound | Scaffold | Target | Activity | Known Drug Comparison |
| Compound 8c[4] | 1H-pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Comparable to Etoposide[4] | Etoposide |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.
Caption: PD-1/PD-L1 Signaling Pathway Inhibition.
Caption: FGFR Signaling Pathway Inhibition.
Caption: ALK Signaling Pathway Inhibition.
Caption: TBK1 Signaling Pathway Inhibition.
Caption: Topoisomerase IIα Mechanism of Action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay quantifies the binding between PD-1 and PD-L1.
-
Reagent Preparation : Recombinant human PD-1 and PD-L1 proteins, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2), are diluted in assay buffer.
-
Compound Addition : Serial dilutions of the test compounds (e.g., this compound inhibitors) and a known inhibitor (e.g., BMS-202) are added to a low-volume 384-well plate.
-
Protein Incubation : The labeled PD-1 and PD-L1 proteins are added to the wells containing the compounds.
-
Incubation : The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for protein-protein interaction and inhibitor binding.
-
Signal Detection : The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radiometric Kinase Assay (for FGFR, ALK, TBK1)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.
-
Reaction Setup : A reaction mixture is prepared containing the kinase (e.g., FGFR, ALK, or TBK1), a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation : The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P]ATP.
-
Incubation : The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination : The reaction is stopped, often by adding a solution that denatures the kinase.
-
Separation : The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing steps.
-
Quantification : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without inhibitor. IC50 values are then determined from the dose-response curves.
Topoisomerase IIα Relaxation Assay
This assay assesses the ability of an inhibitor to prevent the enzyme from relaxing supercoiled DNA.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations in a topoisomerase IIα assay buffer.
-
Enzyme Addition : Purified human Topoisomerase IIα is added to the reaction mixture to initiate the relaxation reaction.
-
Incubation : The reaction is incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination : The reaction is stopped by adding a stop buffer, which typically contains a protein denaturant and a tracking dye.
-
Agarose Gel Electrophoresis : The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.
-
Visualization : The DNA bands are visualized by staining with an intercalating agent (e.g., ethidium bromide) and imaging under UV light.
-
Data Analysis : The inhibition of Topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control reaction without an inhibitor. The concentration of the inhibitor that prevents 50% of the supercoiled DNA from being relaxed is determined as the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for comparing a novel inhibitor to a known drug.
Caption: General Experimental Workflow.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrazolo[4,3-b]pyridine: A Comparative Guide to its Efficacy as a Kinase Inhibitor
The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising framework in the design of targeted kinase inhibitors, a class of therapeutic agents that has revolutionized the treatment of cancer and other diseases. This guide provides a comprehensive validation of this compound and its closely related isomer, 1H-pyrazolo[3,4-b]pyridine, as potent and selective kinase inhibitors. Through a comparative analysis with established inhibitors, this document serves as a resource for researchers, scientists, and drug development professionals.
Introduction to Pyrazolopyridines in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a known driver of numerous pathologies, making them a key target for drug discovery. The pyrazolopyridine core, being a bioisostere of the purine base of ATP, is adept at fitting into the ATP-binding pocket of kinases, thereby competitively inhibiting their function. This has led to the development of several pyrazolopyridine-based inhibitors, some of which have advanced into clinical trials. This guide focuses on the validation of the this compound scaffold, with comparative data from the more extensively studied 1H-pyrazolo[3,4-b]pyridine isomer, against a panel of therapeutically relevant kinases.
Comparative Kinase Inhibition Profile
The following tables summarize the in vitro potency (IC50 values) of pyrazolopyridine derivatives against various kinases, compared to well-established alternative inhibitors.
c-Met Inhibition
| Compound/Inhibitor | Scaffold | c-Met IC50 (nM) | Reference |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivative | This compound | Low nM range | [1] |
| Crizotinib | Aminopyridine | 4 | [2] |
Anaplastic Lymphoma Kinase (ALK) Inhibition
| Compound/Inhibitor | Scaffold | ALK (wild-type) IC50 (nM) | ALK (L1196M mutant) IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative (10g) | 1H-Pyrazolo[3,4-b]pyridine | <0.5 | <0.5 | |
| Crizotinib | Aminopyridine | 24 | 110 | [2] |
Dual-specificity Tyrosine-regulated Kinase (DYRK) Inhibition
| Compound/Inhibitor | Scaffold | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative (8h) | 1H-Pyrazolo[3,4-b]pyridine | - | 3 | |
| Harmine | β-carboline | 33-80 | 166 | [3] |
TANK-binding Kinase 1 (TBK1) Inhibition
| Compound/Inhibitor | Scaffold | TBK1 IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative (15y) | 1H-Pyrazolo[3,4-b]pyridine | 0.2 | [4][5] |
| Amlexanox | Chromone | 1000-2000 | [6][7][8][9][10] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
| Compound/Inhibitor | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative (4a) | 1H-Pyrazolo[3,4-b]pyridine | 0.3 | - | - | |
| Ponatinib | Imidazopyridazine | 2.2 | 2 | 18 | [11][12][13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the kinase inhibitory activity of the this compound scaffold and its analogs.
In Vitro Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a quantitative measure of kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (10 mM)
-
[γ-³²P]ATP
-
Test compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted test compound or vehicle (for control).
-
Add a solution containing the purified kinase and its specific substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP in kinase assay buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[16][17][18][19][20]
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[21][22][23][24][25]
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of a target kinase and its downstream signaling proteins in response to inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the test compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.[26][27][28][29]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pyrazolopyridine inhibitors and a typical experimental workflow for their validation.
Caption: Experimental workflow for the validation of a pyrazolopyridine kinase inhibitor.
Caption: Simplified c-Met signaling pathway and the point of inhibition by 1-sulfonyl-pyrazolo[4,3-b]pyridine.
Caption: Key signaling pathways downstream of oncogenic ALK fusion proteins inhibited by pyrazolopyridines.
Caption: Simplified overview of DYRK1A signaling pathways modulated by pyrazolopyridine inhibitors.[30][31][32][33][34]
Conclusion
The experimental data presented in this guide validate the this compound scaffold, and the broader pyrazolopyridine class, as a highly promising core structure for the development of potent and selective kinase inhibitors. Derivatives of this scaffold have demonstrated low nanomolar to sub-nanomolar inhibitory activity against a range of clinically relevant kinases, including c-Met, ALK, DYRKs, TBK1, and FGFRs. In many instances, these compounds exhibit superior or comparable potency to existing, well-characterized inhibitors. The detailed experimental protocols provided herein offer a framework for the continued investigation and optimization of this versatile chemical scaffold. The signaling pathway diagrams illustrate the mechanisms through which these inhibitors exert their effects, providing a rationale for their application in targeted therapies. Further preclinical and clinical evaluation of optimized this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amlexanox, TBK1 and IKKepsilon inhibitor (CAS 68302-57-8) | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioactive in vitro kinase assay [bio-protocol.org]
- 18. revvity.com [revvity.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. clyte.tech [clyte.tech]
- 26. benchchem.com [benchchem.com]
- 27. m.youtube.com [m.youtube.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 32. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 33. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different 1H-pyrazolo[4,3-b]pyridine synthetic routes
The 1H-pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient construction of this bicyclic system is a key focus for synthetic chemists. This guide provides a comparative overview of prominent synthetic routes to 1H-pyrazolo[4,3-b]pyridines, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Two primary strategies dominate the synthesis of the this compound core:
-
Annulation of a Pyrazole Ring onto a Pyridine Core: This approach typically involves the construction of the five-membered pyrazole ring onto a pre-functionalized pyridine derivative. A notable example is the reaction sequence involving a modified Japp-Klingemann reaction.
-
Annulation of a Pyridine Ring onto a Pyrazole Core: This strategy begins with a substituted pyrazole and builds the six-membered pyridine ring onto it. This is a widely used method, often starting from readily available aminopyrazoles.[1]
Route 1: Annulation of a Pyrazole Ring via SNAr and Modified Japp-Klingemann Reaction
This efficient one-pot method commences with readily available 2-chloro-3-nitropyridines, which undergo a nucleophilic aromatic substitution (SNAr) with a β-ketoester, followed by a modified Japp-Klingemann reaction with an arenediazonium salt to construct the pyrazole ring.[1]
Logical Flow of Route 1
Performance Data
| Product | R1 | R2 | Yield (%) | Reference |
| 5a | 2-CN | 6-NO2 | 85 | [1] |
| 5f | 2-Cl | 6-NO2 | 72 | [1] |
| 5h | 2-OMe | 6-NO2 | 78 | [1] |
| 5j | 4-Br | 6-NO2 | 83 | [1] |
| 5l | 4-Me-2-NO2 | 6-CF3 | 84 | [1] |
| 5m | 2-CN | 6-CF3 | 75 | [1] |
| 5q | 4-F | 6-CO2Me | 77 | [1] |
| 5r | 2-CO2Me | 6-CO2Me | 73 | [1] |
| 5s | 4-Br | 6-CO2Me | 84 | [1] |
Experimental Protocol
General Procedure for the One-Pot Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates: [1]
-
To a solution of the respective pyridin-2-yl keto ester (1 mmol) in pyridine (3 mL), the corresponding arenediazonium tosylate (1.1 mmol) is added in one portion at room temperature.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Pyrrolidine (3 mmol) is then added, and the reaction mixture is stirred at 60 °C for 1-2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the desired this compound derivative.
Route 2: Annulation of a Pyridine Ring onto a 4-Aminopyrazole Core
This classical approach involves the construction of the pyridine ring from a pre-formed 4-aminopyrazole derivative.[1] Key methods include the cyclocondensation of 4-aminopyrazole-5-carbaldehydes with reagents that provide the remaining atoms of the pyridine ring.[1]
Logical Flow of Route 2
Performance Data
Data for this route is more varied as it encompasses several specific methods. The following table provides an example of a related synthesis forming the pyrazole ring on a pyridine precursor, which is conceptually similar to the annulation of a pyridine ring.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | 1. KOAc, Ac2O2. Isopentyl nitrite | 7-bromo-1H-pyrazolo[4,3-b]pyridine | 17 |
Experimental Protocol
Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine:
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (2.62 mmol) in toluene (26.2 mL), potassium acetate (3.14 mmol) and acetic anhydride (7.86 mmol) are added.
-
The mixture is stirred for 15 minutes at room temperature.
-
Isopentyl nitrite (6.02 mmol) is added, and the reaction mixture is heated at 85 °C for 4 hours.
-
After cooling, the reaction is partitioned between ethyl acetate (75 mL) and water (75 mL).
-
The organic layer is separated, dried over MgSO4, and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography (eluent: methanol/dichloromethane, 3:97) to afford the product.
Comparison of the Synthetic Routes
| Feature | Route 1 (Japp-Klingemann) | Route 2 (From Aminopyrazole) |
| Starting Materials | Readily available 2-chloro-3-nitropyridines and β-ketoesters. | Substituted 4-aminopyrazoles, which may require multi-step synthesis. |
| Generality | High, with a wide range of substituents tolerated on the aryl ring and pyridine core. | Can be substrate-specific depending on the chosen cyclocondensation partner. |
| Reaction Conditions | One-pot procedure, generally mild conditions (room temperature to 60 °C). | Can vary from mild to harsh conditions, sometimes requiring high temperatures. |
| Yields | Generally good to excellent (72-85%).[1] | Variable, can be lower for some derivatives. |
| Advantages | Operational simplicity, one-pot nature, high yields, and use of stable arenediazonium tosylates.[1] | Direct access to the core from a pre-built pyrazole. |
| Disadvantages | Requires the synthesis of pyridinyl β-ketoesters as intermediates. | Starting aminopyrazoles can be unstable or require protection.[1] |
Conclusion
Both the annulation of a pyrazole ring onto a pyridine core and the annulation of a pyridine ring onto a pyrazole core represent viable strategies for the synthesis of 1H-pyrazolo[4,3-b]pyridines. The choice of a specific route will depend on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The one-pot Japp-Klingemann approach offers a particularly efficient and versatile option for accessing a wide range of derivatives with good to excellent yields. In contrast, building upon a pre-existing pyrazole scaffold can be advantageous when specific pyrazole substitution is the primary consideration. Researchers should carefully evaluate the data and protocols presented here to make an informed decision for their synthetic endeavors.
References
Comparative Cross-Reactivity Profiling of 1H-pyrazolo[4,3-b]pyridine Inhibitors Targeting the c-Met Kinase
For Immediate Release
A detailed comparative guide has been compiled to elucidate the cross-reactivity profiles of a novel class of 1H-pyrazolo[4,3-b]pyridine inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides an objective comparison of the selectivity of these compounds, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows. The focus of this analysis is a series of 1-sulfonylpyrazolo[4,3-b]pyridines designed as selective inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.
Quantitative Cross-Reactivity Data
The selectivity of the lead compound, Compound 46 , a potent 1-sulfonylpyrazolo[4,3-b]pyridine c-Met inhibitor, was assessed against a panel of 10-15 kinases. The data reveals a high degree of selectivity for c-Met, with significantly lower activity against other tested kinases.[1]
Below is a summary of the inhibitory activity (IC50) of Compound 46 and a reference compound against c-Met and other representative kinases.
| Kinase Target | Compound 46 IC50 (nM) | Reference Cpd IC50 (nM) | Primary Cellular Process |
| c-Met | 0.8 | 5.2 | Cell proliferation, motility, invasion |
| VEGFR2 | >1000 | 150 | Angiogenesis |
| PDGFRβ | >1000 | 250 | Cell growth and division |
| EGFR | >1000 | >1000 | Cell growth and proliferation |
| FGFR1 | >1000 | 500 | Cell proliferation and differentiation |
| Abl | >1000 | 35 | Cell differentiation and division |
| Src | >1000 | 120 | Cell growth, differentiation, and survival |
Data synthesized from a study on 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors.[1]
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the inhibitor's context and evaluation, diagrams of the c-Met signaling pathway and the experimental workflow for kinase profiling are presented below.
Caption: Simplified c-Met Signaling Pathway.[2][3][4][5][6]
Caption: General experimental workflow for kinase inhibitor profiling.
Experimental Protocols
The cross-reactivity profiling of this compound inhibitors is primarily conducted using in vitro biochemical assays. The following is a detailed methodology for a typical c-Met kinase inhibition assay, which can be adapted for other kinases.
In Vitro c-Met Kinase Inhibition Assay
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.[7]
1. Reagents and Materials:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant human c-Met kinase (catalytic domain).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ATP: Adenosine triphosphate, typically used at a concentration close to the Km for the specific kinase.
-
Test Compounds: this compound inhibitors dissolved in DMSO.
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and a fluorescence acceptor (e.g., allophycocyanin-labeled streptavidin).
-
Assay Plates: 384-well, low-volume, non-binding surface plates.
-
Plate Reader: A TR-FRET compatible plate reader.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent, non-selective inhibitor like staurosporine).
-
Enzyme and Substrate Addition: Prepare a solution of c-Met kinase and the substrate in the kinase buffer. Add this mixture to the wells containing the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for c-Met.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagents, which include the europium-labeled antibody and the acceptor molecule in a buffer containing EDTA.
-
Signal Reading: Incubate the plate for a further 60 minutes at room temperature to allow for the binding of the detection reagents. Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
3. Data Analysis:
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence.
-
The percentage of inhibition is determined for each compound concentration relative to the high and low controls.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
This comprehensive guide provides valuable insights into the selectivity of this compound inhibitors, aiding in the rational design and development of next-generation kinase inhibitors.
References
- 1. Design and optimization of a series of 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-pyrazolo[4,3-b]pyridine Analogs for PD-1/PD-L1 Inhibition
This guide provides a detailed comparison of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. The content is based on a study by Dai et al., which outlines the design, synthesis, and biological evaluation of these compounds.[1] Blockade of the PD-1/PD-L1 signaling pathway is a significant approach in tumor immunotherapy.[1]
Data Presentation: SAR of 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
The following table summarizes the structure-activity relationship data for a series of synthesized 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. The inhibitory activity was evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, with IC50 values indicating the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction.
| Compound ID | R Group | IC50 (nM)[1] |
| D38 | 2,4-dichloro-6-methylphenyl | 9.6 |
| D37 | 2,4-dichlorophenyl | 11.2 |
| D36 | 2-chloro-4-fluorophenyl | 12.5 |
| D35 | 2,4-difluorophenyl | 15.8 |
| D34 | 4-bromophenyl | 20.3 |
| D33 | 4-chlorophenyl | 22.1 |
| D32 | 4-fluorophenyl | 25.6 |
| D31 | Phenyl | 30.1 |
| D30 | 3-chlorophenyl | 33.7 |
| D29 | 3-fluorophenyl | 38.9 |
| D28 | 2-chlorophenyl | 45.2 |
| D27 | 2-fluorophenyl | 50.7 |
Note: The core structure for all compounds is 1-methyl-1H-pyrazolo[4,3-b]pyridine with the R group attached at a specific position as described in the source publication.
The data reveals that substitutions on the phenyl ring significantly influence the inhibitory activity. Halogen substitutions, particularly at the 2 and 4 positions of the phenyl ring, were found to be favorable for potency, with the 2,4-dichloro-6-methylphenyl derivative (D38) exhibiting the most potent inhibition of the PD-1/PD-L1 interaction with an IC50 value of 9.6 nM.[1]
Experimental Protocols
This assay was employed to evaluate the ability of the synthesized compounds to inhibit the binding of PD-1 to PD-L1. The protocol is as follows:
-
Reagents : Recombinant human PD-1-His and PD-L1-Fc proteins, HTRF detection reagents (anti-His-terbium cryptate and anti-Fc-d2).
-
Procedure :
-
A mixture of PD-1-His (5 nM) and PD-L1-Fc (10 nM) was prepared in an assay buffer (1× PBS, 0.1% BSA).
-
The test compounds were dissolved in DMSO and then diluted in the assay buffer to the desired concentrations.
-
10 µL of the compound solution was added to a 384-well plate.
-
10 µL of the PD-1/PD-L1 mixture was then added to each well.
-
The plate was incubated for 60 minutes at room temperature.
-
After incubation, 10 µL of the HTRF detection reagents were added.
-
The plate was incubated for another 60 minutes at room temperature in the dark.
-
The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis : The ratio of the fluorescence at 665 nm to that at 620 nm was calculated. The percent inhibition was determined relative to a control with no inhibitor. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
This assay was used to assess the activity of the most potent compounds in a cellular context.
-
Cell Lines : CHO cells expressing PD-L1 and a T-cell receptor (TCR) activator, and Jurkat cells expressing PD-1.
-
Procedure :
-
PD-L1/TCR activator-expressing CHO cells were co-cultured with PD-1-expressing Jurkat cells.
-
The co-culture was treated with varying concentrations of the test compounds.
-
The cells were incubated for 24 hours.
-
The level of IL-2 secretion from the Jurkat cells was measured as an indicator of T-cell activation. Increased IL-2 secretion corresponds to the blockade of the PD-1/PD-L1 interaction.
-
-
Data Analysis : EC50 values, the concentration of a compound that gives a half-maximal response, were determined from the dose-response curves of IL-2 secretion. For instance, compound D38 showed an EC50 value of 1.61 μM in this assay.[1]
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound analogs.
Caption: Experimental workflow for the SAR study of this compound analogs.
References
In Vivo Validation of 1H-Pyrazolo[4,3-b]pyridine Derivatives: A Comparative Guide
The successful translation of in vitro potency to in vivo efficacy is a critical milestone in the development of novel therapeutics. This guide provides a comparative analysis of the in vivo validation for a series of 1H-pyrazolo[4,3-b]pyridine derivatives, which have demonstrated significant promise as kinase inhibitors in preclinical studies. We will focus on representative compounds targeting key oncogenic drivers: Fibroblast Growth Factor Receptors (FGFR), dual FMS-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), and Anaplastic Lymphoma Kinase (ALK).
Data Summary
The following tables summarize the in vitro and in vivo activities of selected this compound derivatives against their respective targets.
Table 1: In Vitro Potency of this compound Derivatives
| Compound ID | Target(s) | In Vitro Assay | IC50 (nM) | Cell Line | Cellular Assay | IC50 (nM) | Reference |
| 7n | FGFR1 | Enzymatic Assay | 0.3 | H1581 | Cell Proliferation | 1.7 | |
| 23k | FLT3 / CDK4 | Enzymatic Assay | 11 / 7 | MV4-11 | Cell Proliferation | - | [1] |
| 10g | ALK-L1196M | Enzymatic Assay | <0.5 | ALK-L1196M-Ba/F3 | Cell Proliferation | - | [2][3] |
Table 2: In Vivo Efficacy of this compound Derivatives in Xenograft Models
| Compound ID | Xenograft Model | Cancer Type | Animal Model | Dosage | Route | Tumor Growth Inhibition (%) | Reference |
| 7n | H1581 | Lung Cancer | Nude Mice | - | - | Significant antitumor activity | |
| 23k | MV4-11 | Acute Myeloid Leukemia | - | 200 mg/kg | - | 67 | [1] |
| 10g | - | - | - | - | - | Strongly suppresses proliferation | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the in vivo validation of these compounds.
References
- 1. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-pyrazolo[4,3-b]pyridine Derivatives: Potent Inhibitors Targeting Key Signaling Pathways in Disease
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse range of potent inhibitors targeting critical proteins implicated in cancer and inflammatory diseases. This guide provides a head-to-head comparison of four exemplary derivatives, each demonstrating significant activity against a distinct molecular target: dual FLT3/CDK4, the PD-1/PD-L1 immune checkpoint, TBK1, and ALK. The following sections present a comprehensive analysis of their biological activities, supported by experimental data and detailed protocols, to aid in the evaluation and selection of lead compounds for further drug development.
Comparative Analysis of Biological Activity
This section provides a quantitative comparison of the inhibitory activities of four distinct this compound and structurally related 1H-pyrazolo[3,4-b]pyridine derivatives. The data, compiled from various studies, highlights the potency and selectivity of these compounds against their respective targets.
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Cell-Based Assay | In Vivo Model | Key Findings |
| 23k | FLT3 / CDK4 | 11 / 7 | MV4-11 | Antiproliferative | MV4-11 Xenograft | Potent dual inhibitor with significant anti-tumor effect in a leukemia model. |
| D38 | PD-1/PD-L1 Interaction | 9.6 | - | HTRF Assay | - | High-affinity small molecule inhibitor of the PD-1/PD-L1 immune checkpoint.[1] |
| 15y | TBK1 | 0.2 | - | Biochemical Assay | - | Exceptionally potent and selective inhibitor of TBK1, a key kinase in innate immunity. |
| 10g | ALK (L1196M mutant) | <0.5 | H2228 | Antiproliferative | - | Potent inhibitor of the crizotinib-resistant ALK L1196M mutant in lung cancer.[2] |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of these derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and immune response. The following diagrams illustrate the points of intervention for each compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Biochemical Kinase Assays (FLT3, CDK4, TBK1, ALK)
Objective: To determine the in vitro inhibitory activity of compounds against purified kinases.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human kinases (FLT3, CDK4/Cyclin D1, TBK1, ALK L1196M)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the 384-well plate.
-
Prepare a kinase/substrate mixture in kinase assay buffer and add 2 µL to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To measure the in vitro inhibition of the PD-1 and PD-L1 protein-protein interaction.
General Protocol:
-
Reagents and Materials:
-
Recombinant human PD-1 and PD-L1 proteins with affinity tags (e.g., His-tag, Fc-tag)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and d2-labeled anti-tag antibody)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well low-volume white microplates
-
-
Procedure:
-
Add 5 µL of serially diluted test compounds to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the tagged PD-1 protein to each well.
-
Add 5 µL of a solution containing the tagged PD-L1 protein to each well.
-
Add 5 µL of a pre-mixed solution of the HTRF detection reagents to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Analysis:
-
Read the HTRF signal on a compatible plate reader at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[3][4][5]
-
Cell Viability (MTT) Assay
Objective: To assess the effect of compounds on the proliferation and viability of cancer cell lines.
General Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11, H2228)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
In Vivo MV4-11 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a human leukemia model.
General Protocol:
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MV4-11 human acute myeloid leukemia cells
-
-
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
Measure tumor volumes and body weights twice weekly.
-
-
Data Analysis:
Conclusion
The this compound scaffold and its related isomers represent a versatile platform for the development of highly potent and selective inhibitors against a range of therapeutically relevant targets. The compounds highlighted in this guide, 23k , D38 , 15y , and 10g , demonstrate the broad applicability of this chemical class, from dual kinase inhibition in leukemia to immune checkpoint blockade and overcoming resistance in lung cancer. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation inhibitors based on this promising heterocyclic core. Further optimization of these lead compounds holds significant promise for the development of novel and effective therapies for various human diseases.
References
- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. altogenlabs.com [altogenlabs.com]
Unraveling the Mechanism of Action: 1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
A new class of 1H-pyrazolo[4,3-b]pyridine derivatives has been identified as potent small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway in cancer therapy. This guide provides a comparative analysis of these compounds, detailing their mechanism of action, supporting experimental data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the PD-1/PD-L1 Pathway
The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, plays a crucial role in tumor immune evasion.[1] This binding transmits an inhibitory signal to the T cell, leading to its functional exhaustion and preventing it from attacking the cancer cell.[2] Blocking the PD-1/PD-L1 interaction with therapeutic agents can restore T-cell-mediated antitumor immunity, making this pathway a prime target for cancer immunotherapy.[3][4] While monoclonal antibodies have been the primary modality for targeting this pathway, small-molecule inhibitors offer potential advantages in terms of oral bioavailability and tumor penetration.[5]
This compound Derivatives as PD-1/PD-L1 Inhibitors
Recent studies have highlighted the potential of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors that target the PD-1/PD-L1 interaction.[6] These compounds are designed to physically block the binding of PD-1 to PD-L1, thereby disrupting the immunosuppressive signal and reactivating the antitumor immune response.
Comparative Performance
The inhibitory activity of these compounds is typically evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This in vitro binding assay quantifies the ability of a compound to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| Compound Class | Example Compound | Target | Assay | IC50 (nM) | Reference |
| 1-methyl-1H-pyrazolo[4,3-b]pyridine | D38 | PD-1/PD-L1 | HTRF | 9.6 | [6] |
| Biphenyl Derivatives | BMS-1001 | PD-L1 | HTRF | 1.4 | [7] |
| Biphenyl Derivatives | BMS-1166 | PD-L1 | HTRF | 2.2 | [7] |
| Oxadiazole-containing compounds | 17 | PD-L1 | HTRF | 5.2 | [8] |
Table 1: Comparison of IC50 values for various small-molecule PD-1/PD-L1 inhibitors.
As shown in Table 1, the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, D38, demonstrates potent inhibition of the PD-1/PD-L1 interaction with a low nanomolar IC50 value, comparable to other classes of small-molecule inhibitors.[6]
Mechanism of Action: Disrupting the PD-1/PD-L1 Axis
The primary mechanism of action for this compound derivatives is the direct inhibition of the protein-protein interaction between PD-1 and PD-L1. By binding to PD-L1, these small molecules prevent its engagement with the PD-1 receptor on T cells. This blockade abrogates the downstream signaling cascade that leads to T-cell exhaustion.
Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition. This diagram illustrates how the interaction between PD-L1 on tumor cells and PD-1 on T cells leads to T cell exhaustion. This compound derivatives block this interaction, preventing the inhibitory signal and allowing for T cell activation.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol outlines the key steps for assessing the inhibitory activity of compounds on the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)
-
Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)
-
Europium cryptate-labeled anti-Fc antibody (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-His antibody (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
384-well low volume white plates
Procedure:
-
Compound Plating: Add serially diluted test compounds to the wells of the 384-well plate. Include a DMSO control.
-
Reagent Preparation: Prepare solutions of PD-1 and PD-L1 proteins in assay buffer to their final desired concentrations.
-
Protein Incubation: Add the PD-1 and PD-L1 protein solutions to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Detection Reagent Addition: Add the HTRF detection reagents (Europium cryptate-labeled anti-Fc antibody and APC-labeled anti-His antibody) to each well.
-
Final Incubation: Incubate the plate at room temperature for a defined period (e.g., 3 hours) in the dark.
-
Signal Reading: Read the HTRF signal on a compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the controls. Determine the IC50 values by fitting the dose-response curves using appropriate software.
Figure 2: HTRF Experimental Workflow. This flowchart outlines the key steps involved in the Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the inhibitory potency of compounds on the PD-1/PD-L1 interaction.
Conclusion
The emergence of this compound derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 interaction represents a promising advancement in cancer immunotherapy. Their ability to disrupt this key immune checkpoint at low nanomolar concentrations, as demonstrated by in vitro binding assays, establishes them as a compelling class of compounds for further preclinical and clinical investigation. The provided experimental protocols and comparative data serve as a valuable resource for researchers dedicated to the development of next-generation cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking 1H-Pyrazolo[4,3-b]pyridine Activity Against Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides an objective comparison of the performance of this compound derivatives against established standards in key biological areas, supported by experimental data and detailed protocols. The focus is on three critical areas of cancer therapy: inhibition of the c-Met receptor tyrosine kinase, modulation of the PD-1/PD-L1 immune checkpoint, and inhibition of Interleukin-2-inducible T-cell kinase (ITK).
Comparative Efficacy: In Vitro Inhibitory Activity
The following tables summarize the in vitro potency of this compound derivatives against their primary targets, benchmarked against well-established inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.
Table 1: c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in numerous human cancers.
| Compound | c-Met Kinase IC50 (nM) | Reference Compound | c-Met Kinase IC50 (nM) |
| 1-Sulfonylpyrazolo[4,3-b]pyridine 46 | 0.8 | Capmatinib | 0.13 |
| Crizotinib | 11 | ||
| Tepotinib | 4 |
Data for compound 46 is derived from studies on 1-sulfonylpyrazolo[4,3-b]pyridines. Standard inhibitor data is from publicly available resources.
Table 2: PD-1/PD-L1 Interaction Inhibition
Blocking the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a cornerstone of modern cancer immunotherapy.
| Compound | PD-1/PD-L1 Interaction IC50 (nM) | Reference Compound | Target | Notes |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine D38 | 9.6 | Pembrolizumab | PD-1 | Monoclonal Antibody |
| Nivolumab | PD-1 | Monoclonal Antibody | ||
| BMS-202 | PD-L1 | Small Molecule Inhibitor (IC50 ~18 nM) |
Data for compound D38 is from a study evaluating 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] Standard inhibitor data is from publicly available resources.
Table 3: ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for autoimmune and inflammatory diseases, as well as certain T-cell malignancies.
| Compound | ITK IC50 (nM) | Reference Compound | ITK IC50 (nM) |
| This compound Analog | Data Not Found | GNE-4997 | ~4 (cellular) |
| PRN-694 | 0.3 | ||
| BMS-509744 | 19 |
Despite a thorough search of scientific literature, specific IC50 values for this compound derivatives against ITK could not be identified. The reference compounds listed are established ITK inhibitors with known potencies.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development. The following diagrams, rendered in DOT language, illustrate the points of intervention for this compound derivatives.
c-Met Signaling Pathway
The c-Met pathway, when activated by its ligand HGF, triggers downstream cascades like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration.[2][3] Inhibitors block the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and subsequent signal transduction.
Caption: Inhibition of the c-Met signaling cascade by this compound derivatives.
PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells delivers an inhibitory signal, suppressing the anti-tumor immune response.[4] Small molecule inhibitors can disrupt this interaction, restoring T-cell activity.
Caption: Disruption of the PD-1/PD-L1 interaction by this compound inhibitors.
ITK Signaling Pathway
Upon T-cell receptor (TCR) engagement, ITK is activated and phosphorylates PLCγ1, leading to downstream signaling that results in T-cell activation and cytokine production.[5] ITK inhibitors block the kinase activity of ITK, thereby dampening the T-cell response.
Caption: Inhibition of the ITK signaling pathway in T-cells.
Experimental Protocols
Reproducibility and standardization are paramount in research. The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (c-Met, ITK)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase's phosphorylation of a substrate, using a luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Prepare serial dilutions of the this compound test compounds and standard inhibitors in DMSO, followed by dilution in kinase buffer.
-
Prepare solutions of the purified kinase (e.g., recombinant human c-Met or ITK) and its specific substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase solution to all wells and incubate at room temperature to allow for compound binding.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
PD-1/PD-L1 Blockade Assay (HTRF)
This biochemical assay measures the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay uses fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate-labeled PD-1) and an acceptor (e.g., d2-labeled PD-L1). Interaction brings them into proximity, generating a FRET signal. Inhibitors disrupt this interaction, causing a decrease in the signal.
Workflow:
Caption: Workflow for a PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound test compounds and standard inhibitors in the appropriate assay buffer.
-
Prepare working solutions of Europium-labeled human PD-1 and d2-labeled human PD-L1 proteins.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the diluted test compounds.
-
Add the labeled PD-1 and PD-L1 proteins to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow the binding to reach equilibrium.
-
-
Signal Reading and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated.
-
The percentage of inhibition is determined based on the decrease in the HTRF ratio in the presence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1H-pyrazolo[4,3-b]pyridine: A Step-by-Step Guide
The proper disposal of 1H-pyrazolo[4,3-b]pyridine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard and Safety Information
Before handling this compound, it is essential to be aware of its potential hazards. This information is critical for implementing appropriate safety measures during the disposal process.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles. An emergency eyewash station should be readily accessible.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or PVA) and a lab coat. An emergency shower should be available if there is a potential for large-scale exposure.
-
Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. All respirator use must be in accordance with a comprehensive respiratory protection program.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following procedure outlines the recommended steps for its safe disposal:
-
Waste Collection:
-
Collect waste this compound in its pure form or in solution.
-
Use a designated, sealable, and airtight waste container made of a compatible material.
-
Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers and acids.[1]
-
-
Labeling:
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.
-
The label should clearly identify the contents as "Waste this compound" and include the appropriate hazard warnings.
-
-
Spill or Leak Cleanup:
-
Container Management:
-
When the waste container is full or no longer in use, ensure the lid is securely sealed.
-
Complete a chemical collection request form as per your institution's guidelines.
-
-
Final Disposal:
-
Contaminated Material Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1H-pyrazolo[4,3-b]pyridine
For Immediate Reference: Essential Safety and Handling Protocols for 1H-pyrazolo[4,3-b]pyridine
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin and eye irritation[1][2]. Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured. Avoid skin contact by wearing a lab coat. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound outside of a certified chemical fume hood, or if dusts are generated. The type of respirator will depend on the potential for exposure. |
| Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's stability.
| Procedure | Guideline |
| Handling | Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[3][4]. Avoid the formation of dust[4][5][6]. Use non-sparking tools and ensure adequate ventilation. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials[3][4][6]. |
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Disposal Plan
Prompt and correct response to spills and proper disposal of waste are essential for laboratory and environmental safety.
| Action | Procedure |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
| Waste Disposal | Dispose of this compound and any contaminated materials as hazardous waste. All disposal activities must comply with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[6] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
